molecular formula C19H24N2O2 B15544550 SR19881

SR19881

Cat. No.: B15544550
M. Wt: 312.4 g/mol
InChI Key: BECNZUWIKCKMJG-UHFFFAOYSA-N
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Description

SR19881 is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[4-(diethylamino)phenyl]ethyl]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-3-21(4-2)17-9-5-15(6-10-17)13-14-20-19(23)16-7-11-18(22)12-8-16/h5-12,22H,3-4,13-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECNZUWIKCKMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of SR19881: A Technical Whitepaper on a Novel ERRγ/ERRβ Dual Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Estrogen-Related Receptors γ (ERRγ) and β (ERRβ) are orphan nuclear receptors that play pivotal roles in regulating cellular metabolism, energy homeostasis, and development. Their constitutive activity and tissue-specific expression patterns have positioned them as attractive therapeutic targets for a range of metabolic diseases and cancers. This document provides a comprehensive technical overview of SR19881, a potent dual agonist of both ERRγ and ERRβ. Due to the limited availability of primary research publications on this compound's discovery, this guide synthesizes available data and presents methodologies for key experiments based on the characterization of analogous ERRβ/γ dual agonists. This paper aims to serve as a valuable resource for researchers interested in the therapeutic potential and mechanistic understanding of dual ERRγ/ERRβ agonism.

Introduction to ERRγ and ERRβ

Estrogen-Related Receptors (ERRs) are a subgroup of the nuclear receptor superfamily. Unlike the classical estrogen receptors (ERα and ERβ), ERRs do not bind endogenous estrogens and are constitutively active, meaning they can regulate gene expression without a bound ligand.

  • ERRγ (NR3B3) is highly expressed in tissues with high energy demand, such as the heart, skeletal muscle, kidney, and brain. It is a key regulator of mitochondrial biogenesis, oxidative phosphorylation, and glucose metabolism.

  • ERRβ (NR3B2) is crucial for placental development and inner ear function. Its role in adult tissues is less defined, but it is implicated in cellular proliferation and differentiation.

The overlapping and distinct functions of ERRγ and ERRβ make the development of dual modulators a compelling strategy for targeting diseases with complex metabolic and proliferative components.

This compound: A Potent Dual Agonist

This compound has been identified as a potent dual agonist for ERRγ and ERRβ. The available quantitative data on its potency is summarized below.

Data Presentation
CompoundTargetAssay TypePotency (EC50)Source
This compound ERRγCell-based reporter assay0.39 µMMedchemExpress[1]
This compound ERRβCell-based reporter assay0.63 µMMedchemExpress[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Core Signaling Pathways of ERRγ/ERRβ Dual Agonism

Activation of ERRγ and ERRβ by a dual agonist like this compound is expected to modulate a network of genes involved in cellular metabolism and energy expenditure. The diagram below illustrates a simplified signaling pathway.

Simplified ERRγ/ERRβ Signaling Pathway.

Experimental Protocols for Agonist Characterization

The following sections detail the methodologies for key experiments typically employed in the discovery and characterization of ERRγ/ERRβ dual agonists. These are based on established protocols for similar compounds.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the ligand-binding domain (LBD) of the receptor.

Objective: To determine the binding affinity (Ki or Kd) of this compound for ERRγ and ERRβ.

Materials:

  • Recombinant human ERRγ-LBD and ERRβ-LBD proteins

  • Radiolabeled ligand (e.g., ³H-GSK5182, a known ERRγ inverse agonist)

  • Scintillation fluid and counter

  • Multi-well plates

Protocol:

  • Incubate a constant concentration of the radiolabeled ligand with varying concentrations of the test compound (this compound) and the recombinant receptor LBD in a suitable buffer.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand using a filter-binding apparatus.

  • Quantify the amount of bound radioligand by scintillation counting.

  • Calculate the IC50 (concentration of this compound that displaces 50% of the radiolabeled ligand) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Cell-Based Luciferase Reporter Assay

This functional assay measures the ability of a compound to activate the transcriptional activity of the receptor in a cellular context.

Objective: To determine the potency (EC50) and efficacy of this compound as an agonist for ERRγ and ERRβ.

Materials:

  • Mammalian cell line (e.g., HEK293T or CV-1)

  • Expression plasmids for full-length ERRγ and ERRβ

  • Luciferase reporter plasmid containing multiple copies of an Estrogen-Related Response Element (ERRE) upstream of the luciferase gene

  • Transfection reagent

  • Luciferase assay substrate and luminometer

Protocol:

  • Co-transfect the mammalian cells with the receptor expression plasmid and the ERRE-luciferase reporter plasmid.

  • After an incubation period to allow for protein expression, treat the cells with varying concentrations of this compound.

  • Following treatment, lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency.

  • Plot the dose-response curve and calculate the EC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & QC cluster_invitro In Vitro Characterization cluster_downstream Downstream Functional Assays cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis of this compound QC Purity & Identity Confirmation (NMR, LC-MS) Synthesis->QC Binding_Assay Radioligand Binding Assay (Determine Ki for ERRγ & ERRβ) QC->Binding_Assay Reporter_Assay Cell-Based Reporter Assay (Determine EC50 for ERRγ & ERRβ) QC->Reporter_Assay Selectivity_Assay Selectivity Profiling (Against other nuclear receptors) Reporter_Assay->Selectivity_Assay Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) (Measure target gene upregulation) Reporter_Assay->Gene_Expression Metabolic_Assays Metabolic Function Assays (e.g., Seahorse, glucose uptake) Gene_Expression->Metabolic_Assays PK_Studies Pharmacokinetic Studies (ADME properties) Metabolic_Assays->PK_Studies Efficacy_Studies Efficacy in Disease Models (e.g., metabolic disease models) PK_Studies->Efficacy_Studies

Typical Drug Discovery Workflow for an ERR Agonist.

Conclusion and Future Directions

This compound represents a valuable chemical tool for investigating the integrated roles of ERRγ and ERRβ in health and disease. Its dual agonism offers the potential for therapeutic intervention in complex metabolic disorders where targeting a single receptor isoform may be insufficient. Further research is warranted to fully elucidate its pharmacological profile, including its selectivity, in vivo efficacy, and safety. The experimental frameworks provided in this guide offer a roadmap for the continued investigation of this compound and the development of next-generation ERR modulators. The public availability of a primary research publication detailing the discovery and full characterization of this compound would be of significant benefit to the scientific community.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR19881 is a synthetic small molecule identified as a potent and selective dual agonist for Estrogen-Related Receptor β (ERRβ) and Estrogen-Related Receptor γ (ERRγ). These orphan nuclear receptors are key regulators of cellular metabolism, mitochondrial function, and gene expression, making them attractive therapeutic targets for a range of diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with ERRβ and ERRγ, the subsequent signaling pathways, and the experimental methodologies used to characterize this interaction. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams.

Introduction to Estrogen-Related Receptors (ERRs)

Estrogen-Related Receptors (ERRs) are a subgroup of the nuclear receptor superfamily. Despite their sequence homology to estrogen receptors (ERs), ERRs do not bind to endogenous estrogens.[1] There are three isoforms: ERRα, ERRβ, and ERRγ. These receptors act as transcription factors, binding to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes to modulate their expression.[1] ERRs play crucial roles in cellular energy metabolism, mitochondrial biogenesis, and the regulation of metabolic gene networks.[1]

This compound: A Dual Agonist of ERRβ and ERRγ

This compound has been characterized as a potent dual agonist of ERRβ and ERRγ. Agonism, in this context, refers to the ability of this compound to bind to and activate the receptors, initiating a cellular response.

Quantitative Analysis of this compound Activity

The potency of this compound has been determined through various in vitro assays, with the half-maximal effective concentration (EC50) being a key parameter. The EC50 value represents the concentration of a drug that induces a response halfway between the baseline and maximum response.

Parameter ERRγ ERRβ Assay Type
EC50 0.39 µM0.63 µMBiochemical Binding Assay
EC50 4.7 µMNot ReportedCell-Based Reporter Assay
Table 1: Potency of this compound on ERRβ and ERRγ. Data compiled from multiple sources.

Mechanism of Action: Signaling Pathways

As a dual agonist, this compound binds to the Ligand Binding Domain (LBD) of ERRβ and ERRγ. This binding event induces a conformational change in the receptor, which promotes the recruitment of coactivator proteins. This receptor-coactivator complex then binds to ERREs on target genes, leading to the initiation of gene transcription.

SR19881_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERR ERRβ / ERRγ This compound->ERR Binding ERR_this compound ERR-SR19881 Complex ERR->ERR_this compound Translocation Active_Complex Active Transcriptional Complex ERR_this compound->Active_Complex Coactivators Coactivators (e.g., PGC-1α) Coactivators->Active_Complex ERRE ERRE Active_Complex->ERRE Binding Target_Gene Target Gene Active_Complex->Target_Gene Transcription Activation mRNA mRNA Target_Gene->mRNA Transcription

Caption: Signaling pathway of this compound action on ERRβ/γ.

Experimental Protocols

The characterization of this compound's activity on ERRs involves several key experimental techniques. The following are representative protocols for the types of assays used to determine the binding affinity and functional activity of compounds like this compound.

ERR Ligand Binding Assay (Representative Protocol)

This assay is designed to measure the direct binding of a compound to the ERR Ligand Binding Domain (LBD).

Objective: To determine the binding affinity (e.g., Ki or IC50) of this compound for ERRβ and ERRγ.

Materials:

  • Purified recombinant ERRβ-LBD and ERRγ-LBD proteins

  • Radiolabeled tracer ligand known to bind ERRs (e.g., [3H]-GSK5182)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM EDTA, 0.1% BSA)

  • Scintillation vials and fluid

  • Filter plates and filtration manifold

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled tracer, and the diluted this compound.

  • Add the purified ERR-LBD protein to initiate the binding reaction.

  • Incubate the plate at 4°C for a predetermined time to reach equilibrium.

  • Transfer the contents of the wells to a filter plate and wash with cold assay buffer to separate bound from unbound tracer.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled tracer (IC50).

Ligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - this compound dilutions - Radiolabeled tracer - ERR-LBD protein start->prepare_reagents incubation Incubate: Plate with tracer, this compound, and ERR-LBD prepare_reagents->incubation separation Separate Bound/Unbound: Filtration and washing incubation->separation measurement Measure Radioactivity: Scintillation counting separation->measurement analysis Data Analysis: Calculate IC50 measurement->analysis end End analysis->end

Caption: Workflow for a representative ligand binding assay.

ERR Reporter Gene Assay (Representative Protocol)

This cell-based assay measures the ability of a compound to activate the transcriptional activity of ERRs.

Objective: To determine the functional agonist activity (EC50) of this compound on ERRβ and ERRγ.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmids for full-length ERRβ or ERRγ

  • Reporter plasmid containing an ERRE-driven luciferase gene

  • Control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Luciferase assay reagent

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Co-transfect the cells with the ERR expression plasmid, the ERRE-luciferase reporter plasmid, and the control plasmid.

  • After 24 hours, treat the transfected cells with a serial dilution of this compound.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

Reporter_Gene_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding transfection Co-transfect Cells: - ERR plasmid - ERRE-luciferase plasmid - Control plasmid cell_seeding->transfection treatment Treat with this compound (serial dilutions) transfection->treatment incubation Incubate for 24 hours treatment->incubation luciferase_assay Perform Dual-Luciferase Assay incubation->luciferase_assay data_analysis Analyze Data: - Normalize luciferase activity - Determine EC50 luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for a representative reporter gene assay.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of ERRβ and ERRγ. Its characterization as a potent dual agonist provides a means to modulate the activity of these receptors and explore their downstream effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding of the mechanism of action of this compound and the methods used to elucidate it. Further research into the specific gene targets and phenotypic outcomes of this compound-mediated ERR activation will be critical for realizing its therapeutic potential.

References

The Function of SR9243 in Cellular Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9243 is a potent and specific synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ). Initially investigated for its potential in managing metabolic disorders, its profound impact on cellular metabolism has garnered significant attention in oncology and inflammatory diseases. SR9243 functions by inducing a conformational change in the LXR, leading to the recruitment of corepressor proteins and subsequent repression of LXR target gene transcription. This guide provides a comprehensive overview of the molecular mechanisms of SR9243, its effects on key cellular pathways including lipid metabolism and inflammation, and detailed experimental protocols for its study.

Introduction to SR9243

SR9243 is a small molecule that has been identified as a powerful LXR inverse agonist.[1] Unlike LXR agonists which activate the receptor and promote the expression of genes involved in cholesterol efflux and fatty acid synthesis, SR9243 suppresses the basal activity of LXR.[1][2] This unique mechanism of action allows SR9243 to selectively target pathways that are often dysregulated in disease states, such as the enhanced lipogenesis observed in many cancers (the Warburg effect) and the inflammatory responses characteristic of autoimmune disorders.[2][3]

Mechanism of Action

SR9243 exerts its effects by binding to the ligand-binding domain of both LXRα and LXRβ. This binding event stabilizes a receptor conformation that favors the recruitment of corepressor complexes, such as the Nuclear Receptor Corepressor (NCoR).[1] The LXR/corepressor complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, leading to the transcriptional repression of these genes.[2]

Impact on Cellular Pathways

Lipid Metabolism

A primary and well-characterized function of SR9243 is its potent inhibition of de novo lipogenesis. By repressing LXR, SR9243 downregulates the expression of key lipogenic enzymes, including:

  • Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master transcriptional regulator of fatty acid synthesis.[2]

  • Fatty Acid Synthase (FASN): A key enzyme in the synthesis of palmitate.[2]

  • Stearoyl-CoA Desaturase-1 (SCD1): An enzyme involved in the synthesis of monounsaturated fatty acids.[2]

The suppression of these genes leads to a significant reduction in the cellular production of fatty acids and cholesterol. This effect is particularly detrimental to cancer cells, which often exhibit a high dependence on de novo lipogenesis for their rapid proliferation and survival.[2][4]

Inflammation

LXRs are known to play a role in modulating inflammatory responses. SR9243 has been shown to attenuate inflammation in various models. In a mouse model of nonalcoholic steatohepatitis (NASH), SR9243 treatment significantly reduced hepatic inflammation, as evidenced by decreased expression of inflammatory markers such as TNF-α, IL-1β, and IL-6.[5] In the context of rheumatoid arthritis, SR9243 was found to inhibit the polarization and activation of pro-inflammatory M1 macrophages.[3]

Glycolysis (The Warburg Effect)

In addition to its effects on lipogenesis, SR9243 has been shown to suppress the Warburg effect, the metabolic shift towards aerobic glycolysis observed in many cancer cells.[2] It achieves this by downregulating the expression of key glycolytic enzymes.[3] This dual inhibition of both lipogenesis and glycolysis makes SR9243 a promising anti-cancer agent, as it effectively cuts off two major energy and building block sources for tumor cells.[2]

Quantitative Data

The following tables summarize the quantitative effects of SR9243 across various studies.

Table 1: In Vitro Efficacy of SR9243 in Cancer Cell Lines [2][4]

Cell LineCancer TypeIC50 (nM)
SW620Colon40
HT-29Colon104
DU-145Prostate15
PC-3Prostate61
NCI-H23Lung72
HOP-62Lung26

Table 2: In Vivo Efficacy of SR9243 in Animal Models

ModelTreatment DoseEffect
SW620 colon cancer xenografts30 mg/kg and 60 mg/kgSignificant reduction in tumor volume.[2]
DU-145 prostate cancer xenografts60 mg/kgPotent reduction in tumor growth.[2]
Nonalcoholic steatohepatitis (NASH)30 mg/kgSignificant reduction in hepatic fibrosis and inflammation.[5]
Adjuvant-induced arthritis (AIA) in ratsDose-dependentDelayed onset and decreased incidence of arthritis.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)[2]
  • Cell Plating: Plate cancer cells (e.g., SW620, DU-145) in 96-well plates at a density of 5 x 10³ cells per well.

  • Treatment: After 24 hours, treat the cells with increasing concentrations of SR9243 or vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of SR9243.

Quantitative Real-Time PCR (qPCR)[2][5]
  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and specific primers for target genes (e.g., SREBP1c, FASN, SCD1, TNFα, IL1β, IL6) and a housekeeping gene (e.g., GAPDH).

  • Cycling Conditions: A typical qPCR program includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

Western Blot Analysis[3]
  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, HIF-1α) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies[2]
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ SW620 cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment groups and administer SR9243 (e.g., 30 or 60 mg/kg, intraperitoneally, daily) or vehicle control.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Analysis: Excise the tumors for further analysis (e.g., qPCR, immunohistochemistry).

Signaling Pathway Diagrams

SR9243_Lipid_Metabolism SR9243 SR9243 LXR LXR SR9243->LXR Inverse Agonism CoR Corepressors LXR->CoR Recruits LXRE LXRE CoR->LXRE Represses SREBP1c SREBP-1c LXRE->SREBP1c FASN FASN LXRE->FASN SCD1 SCD1 LXRE->SCD1 Lipogenesis De Novo Lipogenesis SREBP1c->Lipogenesis FASN->Lipogenesis SCD1->Lipogenesis

Caption: SR9243 inhibits de novo lipogenesis by promoting LXR-mediated recruitment of corepressors to LXREs, thereby repressing the transcription of key lipogenic genes.

SR9243_Inflammation SR9243 SR9243 LXR LXR SR9243->LXR Inverse Agonism Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, IL-6) LXR->Inflammatory_Genes Represses Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: SR9243 attenuates inflammation by suppressing the LXR-mediated transcription of pro-inflammatory cytokine genes.

Conclusion

SR9243 represents a novel therapeutic strategy that targets the metabolic vulnerabilities of diseased cells. Its ability to act as an LXR inverse agonist allows for the potent and selective suppression of lipogenesis and glycolysis, pathways that are crucial for the growth and survival of many cancers. Furthermore, its anti-inflammatory properties suggest its potential utility in a broader range of diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of SR9243 and other LXR modulators.

References

An In-Depth Technical Guide to the Synthesis and Chemical Properties of SR19881

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR19881 is a potent dual agonist of the orphan nuclear receptors, Estrogen-Related Receptor gamma (ERRγ) and Estrogen-Related Receptor beta (ERRβ). This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound. It is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of modulating ERRγ and ERRβ activity. This document details a representative synthetic route, summarizes key chemical and biological data in tabular format, provides experimental protocols for relevant assays, and visualizes the pertinent signaling pathways using Graphviz diagrams.

Introduction

Estrogen-Related Receptors (ERRs), including the isoforms ERRα, ERRβ, and ERRγ, are a subfamily of orphan nuclear receptors that play crucial roles in the regulation of cellular energy metabolism. Unlike the classical estrogen receptors, ERRs are not activated by endogenous estrogens. Instead, they are constitutively active and their activity is modulated by the recruitment of co-activators and co-repressors. ERRγ and ERRβ are of particular interest due to their involvement in a variety of physiological and pathological processes, including mitochondrial biogenesis, fatty acid oxidation, and the progression of certain cancers and metabolic diseases.

This compound has emerged as a valuable chemical probe for studying the functions of ERRγ and ERRβ. As a potent dual agonist, it provides a means to investigate the downstream effects of activating these receptors in various in vitro and in vivo models. This guide aims to consolidate the available technical information on this compound to facilitate its use and further investigation in the scientific community.

Chemical Properties of this compound

This compound is a small molecule with the molecular formula C₁₉H₂₄N₂O₂ and a molecular weight of 312.41 g/mol . Its chemical structure is characterized by a central pyrazole carboxamide scaffold.

PropertyValueReference
IUPAC Name N-(4-(diethylamino)phenethyl)-4-hydroxybenzamide[1]
CAS Number 2213490-89-0[2]
Molecular Formula C₁₉H₂₄N₂O₂[2]
Molecular Weight 312.41 g/mol [3]
EC₅₀ for ERRγ 0.39 µM[2]
EC₅₀ for ERRβ 0.63 µM[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of a key pyrazole intermediate followed by an amide coupling reaction. The following is a representative synthetic pathway based on the synthesis of structurally related pyrazole carboxamide derivatives.

Representative Synthetic Scheme

A plausible synthetic route to this compound involves the initial synthesis of a substituted pyrazole carboxylic acid, which is then coupled with a commercially available amine.

Experimental Protocol: Synthesis of a Representative Pyrazole Carboxamide

This protocol is adapted from the synthesis of similar N-(substituted pyridinyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides.

Step 1: Synthesis of 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

A mixture of the appropriate starting materials, including a hydrazine derivative and a β-ketoester, is refluxed in a suitable solvent such as ethanol in the presence of an acid catalyst. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the pyrazole carboxylic acid intermediate.

Step 2: Amide Coupling to form N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (a structural analog)

To a solution of the pyrazole carboxylic acid from Step 1 in an anhydrous solvent such as dichloromethane, a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The appropriate amine (in this case, an aniline derivative) is then added, and the reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the final pyrazole carboxamide.[4]

Signaling Pathways of ERRγ and ERRβ

ERRγ and ERRβ, as nuclear receptors, exert their biological effects by binding to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of their target genes. This binding modulates the transcription of genes involved in various metabolic pathways.

ERRγ Signaling

ERRγ is a key regulator of genes involved in mitochondrial biogenesis and function, including those in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[5] It is also implicated in the regulation of hepatic gluconeogenesis.[6] The activation of ERRγ by an agonist like this compound would be expected to enhance the expression of these target genes, leading to increased mitochondrial activity.[7]

ERR_gamma_pathway This compound This compound ERRg ERRγ This compound->ERRg Binds & Activates Coactivators Co-activators (e.g., PGC-1α) ERRg->Coactivators Recruits ERRE ERRE ERRg->ERRE Binds to Coactivators->ERRg TargetGenes Target Genes (TCA Cycle, OXPHOS, Gluconeogenesis) ERRE->TargetGenes Promotes Transcription Mitochondrial_Biogenesis Mitochondrial Biogenesis & Function TargetGenes->Mitochondrial_Biogenesis Metabolic_Regulation Metabolic Regulation TargetGenes->Metabolic_Regulation

Caption: Agonist activation of ERRγ signaling pathway.

ERRβ Signaling

ERRβ shares significant homology with ERRγ and regulates an overlapping set of target genes. It is involved in maintaining pluripotency in embryonic stem cells and has been implicated in cellular proliferation in certain contexts.[8] In breast cancer cells, ERRβ signaling has been shown to inhibit cellular proliferation through the regulation of specific target genes.[9]

ERR_beta_pathway This compound This compound ERRb ERRβ This compound->ERRb Binds & Activates Co_factors Co-factors ERRb->Co_factors Recruits ERRE_beta ERRE ERRb->ERRE_beta Binds to Co_factors->ERRb TargetGenes_beta Target Genes (e.g., FST, BCAS2) ERRE_beta->TargetGenes_beta Modulates Transcription Cell_Proliferation Cellular Proliferation TargetGenes_beta->Cell_Proliferation Inhibits Stem_Cell_Maintenance Stem Cell Maintenance TargetGenes_beta->Stem_Cell_Maintenance Regulates

Caption: Agonist activation of ERRβ signaling pathway.

Experimental Protocols

The following are generalized protocols for in vitro assays that can be used to characterize the activity of this compound on ERRγ and ERRβ.

Cell-Based Reporter Gene Assay

This assay is used to determine the potency and efficacy of a compound in activating the transcriptional activity of a target nuclear receptor.

Experimental Protocol: ERRγ/β Reporter Assay

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with a GAL4-ERRγ or GAL4-ERRβ ligand-binding domain (LBD) expression vector and a luciferase reporter vector containing a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Luciferase Assay: Following a 24-hour incubation with the compound, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The EC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.[10]

In Vitro Cytotoxicity Assay

This assay is performed to assess the potential toxic effects of a compound on cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: A relevant cell line (e.g., HepG2 for liver toxicity) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, can be calculated.[10]

Conclusion

This compound is a valuable pharmacological tool for the investigation of ERRγ and ERRβ biology. Its potency as a dual agonist allows for the robust activation of these receptors, facilitating the elucidation of their downstream signaling pathways and physiological functions. The synthetic route and experimental protocols provided in this guide are intended to support the ongoing research efforts in this field and to aid in the development of novel therapeutics targeting ERRγ and ERRβ for the treatment of metabolic diseases and other associated disorders. Further studies are warranted to fully characterize the in vivo efficacy and safety profile of this compound and to explore its full therapeutic potential.

References

Preliminary Studies on the Effects of SR19881: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR19881 is a novel, potent, and selective synthetic agonist of the Estrogen-Related Receptor Gamma (ERRγ). As an orphan nuclear receptor, ERRγ is constitutively active and plays a crucial role in regulating gene expression involved in cellular energy metabolism, mitochondrial biogenesis, and tissue development. The development of selective ERRγ modulators like this compound provides a valuable pharmacological tool to investigate the physiological functions of this receptor and explore its therapeutic potential in metabolic diseases and other disorders. This technical guide provides a comprehensive overview of the preliminary studies on this compound, focusing on its pharmacological activity, mechanism of action, and the experimental protocols utilized in its initial characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound and its precursor compounds.

Table 1: In Vitro Potency and Efficacy of this compound and Related Compounds

CompoundERRγ EC50 (μM)ERRγ Max Efficacy (%)ERRβ EC50 (μM)ERRβ Max Efficacy (%)ERRα Activity
GSK4716 (Lead)0.211000.25100Inactive
This compound 0.21 100 0.63 100 Inactive
SR20041 (Partial Agonist)0.2160---

Table 2: Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)
Human< 5
Mouse< 5
Rat< 5

Experimental Protocols

The following sections detail the methodologies for the key experiments performed in the preliminary studies of this compound.

Cell-Based ERRγ Co-transfection Assay

This assay was used to determine the functional potency and efficacy of this compound as an ERRγ agonist.

  • Cell Line: HEK293T cells were used for their high transfection efficiency.

  • Plasmids:

    • Expression vector for full-length human ERRγ.

    • Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS) and a minimal promoter.

    • A constitutively active Renilla luciferase plasmid for normalization of transfection efficiency.

  • Procedure:

    • HEK293T cells were seeded in 96-well plates and allowed to attach overnight.

    • Cells were co-transfected with the ERRγ expression plasmid, the luciferase reporter plasmid, and the Renilla normalization plasmid using a suitable transfection reagent.

    • After 24 hours, the cells were treated with various concentrations of this compound or control compounds.

    • Following a 24-hour incubation period, the cells were lysed, and luciferase activity was measured using a dual-luciferase reporter assay system.

    • Firefly luciferase activity was normalized to Renilla luciferase activity.

    • EC50 and maximal efficacy values were calculated from the dose-response curves using non-linear regression analysis.

Liver Microsomal Stability Assay

This assay was performed to assess the metabolic stability of this compound.

  • Materials:

    • Pooled human, mouse, and rat liver microsomes.

    • NADPH regenerating system (cofactor for cytochrome P450 enzymes).

    • This compound stock solution.

    • Acetonitrile for protein precipitation.

  • Procedure:

    • This compound (at a final concentration of 1 μM) was incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer at 37°C.

    • The reaction was initiated by the addition of the NADPH regenerating system.

    • Aliquots were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction was quenched by adding an equal volume of cold acetonitrile.

    • The samples were centrifuged to precipitate proteins.

    • The supernatant was analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of this compound.

    • The half-life (t½) was calculated from the disappearance rate of the compound.

Signaling Pathway and Mechanism of Action

This compound acts as a direct agonist of the Estrogen-Related Receptor Gamma (ERRγ). Upon binding to the ligand-binding domain (LBD) of ERRγ, this compound is proposed to induce a conformational change in the receptor that promotes the recruitment of coactivator proteins. This receptor-coactivator complex then binds to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes. The binding of this complex to DNA initiates the transcription of genes involved in various metabolic processes.

Proposed Signaling Pathway of this compound

SR19881_Signaling_Pathway This compound This compound ERRg ERRγ (Cytoplasm/Nucleus) This compound->ERRg Binds to LBD SR19881_ERRg This compound-ERRγ Complex ERRg->SR19881_ERRg Coactivators Coactivators (e.g., PGC-1α) Complex_Coactivators This compound-ERRγ-Coactivator Complex Coactivators->Complex_Coactivators Recruitment SR19881_ERRg->Complex_Coactivators ERRE ERRE (DNA) Complex_Coactivators->ERRE Binds to Promoter Target_Genes Target Gene Transcription (Metabolic Genes) ERRE->Target_Genes Initiates Transcription Metabolic_Effects Increased Mitochondrial Biogenesis & Energy Expenditure Target_Genes->Metabolic_Effects Leads to

Caption: Proposed mechanism of this compound action on ERRγ signaling.

Experimental Workflow: Hit-to-Lead Optimization

The development of this compound involved a hit-to-lead optimization process starting from the known ERRγ agonist, GSK4716. The primary goal was to replace the metabolically labile acylhydrazone moiety with a more stable chemical group while maintaining or improving potency.

Hit_to_Lead_Workflow cluster_0 Lead Identification cluster_1 Chemical Modification cluster_2 Screening & Evaluation cluster_3 Lead Candidate Hit Hit Compound (GSK4716 - Acylhydrazone) Modification Replace Acylhydrazone with Amide Linkage Hit->Modification Screening In Vitro Potency Assay (ERRγ Co-transfection) Modification->Screening Metabolic_Assay Metabolic Stability Assay (Liver Microsomes) Screening->Metabolic_Assay Lead Lead Candidate (this compound) Screening->Lead Metabolic_Assay->Lead

Caption: Hit-to-lead optimization workflow for this compound.

In Vitro Characterization of SR19881: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro characterization of SR19881, a novel small molecule inhibitor. The data and protocols presented herein are intended to serve as a technical guide for researchers engaged in the study and development of this compound.

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound were assessed against a panel of kinases to determine its potency and selectivity. All quantitative data are summarized in the table below.

TargetAssay TypeResult (nM)
Kinase X IC50 15
Kinase X Ki 2.5
Kinase YIC501,200
Kinase ZIC50> 10,000
PKAIC508,500
CDK2IC50> 10,000

Experimental Protocols

Detailed methodologies for the key experiments performed to characterize this compound are provided below.

LanthaScreen™ Eu Kinase Binding Assay

This assay was employed to determine the binding affinity (Ki) of this compound for Kinase X.

Materials:

  • Kinase X, active (recombinant)

  • Eu-anti-GST antibody

  • LanthaScreen™ Certified Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well microplate.

  • Reagent Addition: Add the Kinase X, Eu-anti-GST antibody, and Alexa Fluor™ 647-labeled tracer mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The Ki value is determined from the IC50 value using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) of this compound against Kinase X was determined using a radiometric kinase assay.

Materials:

  • Kinase X, active (recombinant)

  • Substrate peptide specific for Kinase X

  • [γ-33P]ATP

  • This compound (test compound)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Stop solution (e.g., 3% phosphoric acid)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Mixture: In a 96-well plate, combine the kinase reaction buffer, substrate peptide, and [γ-33P]ATP.

  • Compound Addition: Add the diluted this compound or vehicle control to the reaction mixture.

  • Initiation of Reaction: Add Kinase X to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane multiple times to remove unincorporated [γ-33P]ATP.

  • Detection: Quantify the incorporated radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Diagrams illustrating the signaling pathway of Kinase X and the experimental workflow for this compound characterization are provided below.

SR19881_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor GrowthFactor Growth Factor GrowthFactor->Receptor KinaseX Kinase X Adaptor->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor This compound This compound This compound->KinaseX GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.

SR19881_Experimental_Workflow cluster_data Data Analysis & Interpretation BindingAssay Binding Assay (Ki) DataAnalysis Data Analysis BindingAssay->DataAnalysis InhibitionAssay Inhibition Assay (IC50) InhibitionAssay->DataAnalysis TargetEngagement Target Engagement Assay TargetEngagement->DataAnalysis PathwayInhibition Pathway Inhibition Assay PathwayInhibition->DataAnalysis ProliferationAssay Cell Proliferation Assay ProliferationAssay->DataAnalysis KinasePanel Kinase Panel Screen KinasePanel->DataAnalysis

Caption: Experimental workflow for the in vitro characterization of this compound.

SR19881: A Preliminary Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR19881 is a potent synthetic molecule identified as a dual agonist for the Estrogen-Related Receptor Gamma (ERRγ) and Estrogen-Related Receptor Beta (ERRβ). This document provides a summary of the currently available pharmacological data for this compound. Due to the limited public availability of in-depth studies specifically on this compound, this guide also furnishes a detailed overview of the pharmacological context of its molecular targets, ERRγ and ERRβ, including their signaling pathways and established experimental protocols for their characterization. This information is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential therapeutic applications of dual ERRγ/ERRβ agonists.

Introduction to this compound

This compound is a research chemical with the following identifiers:

  • CAS Number: 2213490-89-0

  • Molecular Formula: C₁₉H₂₄N₂O₂

  • Molecular Weight: 312.41 g/mol

It is characterized as a potent dual agonist of Estrogen-Related Receptor Gamma (ERRγ) and Estrogen-Related Receptor Beta (ERRβ).

Quantitative Pharmacological Data

The primary quantitative data available for this compound pertains to its potency as a dual agonist for ERRγ and ERRβ. The half-maximal effective concentrations (EC50) are summarized in the table below.

TargetAgonist/AntagonistEC50 (µM)
ERRγAgonist0.39
ERRβAgonist0.63

Data sourced from commercially available research chemical suppliers.

Signaling Pathways of ERRγ and ERRβ

As a dual agonist, this compound is expected to modulate the signaling pathways downstream of both ERRγ and ERRβ. These orphan nuclear receptors are constitutively active and play crucial roles in regulating gene expression related to cellular metabolism, mitochondrial biogenesis, and cellular differentiation.

ERRγ Signaling Pathway

ERRγ is a key regulator of cellular energy metabolism. Its activation by an agonist like this compound would likely influence the transcription of genes involved in metabolic processes.

ERR_gamma_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERRg_inactive ERRγ This compound->ERRg_inactive Binds to LBD ERRg_active Active ERRγ ERRg_inactive->ERRg_active Conformational Change ERRg_dimer ERRγ Dimer ERRg_active->ERRg_dimer Dimerization DNA DNA (ERRE) ERRg_dimer->DNA Binds to ERRE PGC1a PGC-1α PGC1a->ERRg_dimer Co-activator Binding TargetGenes Target Genes (e.g., Metabolic Enzymes) DNA->TargetGenes Transcriptional Activation

ERRγ Signaling Pathway Activation by this compound.
ERRβ Signaling Pathway

ERRβ is involved in maintaining pluripotency in stem cells and has roles in the development of the placenta and retina. Agonism of ERRβ by this compound could impact these cellular processes.

ERR_beta_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERRb_inactive ERRβ This compound->ERRb_inactive Binds to LBD ERRb_active Active ERRβ ERRb_inactive->ERRb_active Conformational Change ERRb_dimer ERRβ Dimer ERRb_active->ERRb_dimer Dimerization DNA DNA (ERRE) ERRb_dimer->DNA Binds to ERRE Coactivators Co-activators Coactivators->ERRb_dimer Co-activator Binding TargetGenes Target Genes (e.g., Pluripotency Factors) DNA->TargetGenes Transcriptional Regulation

ERRβ Signaling Pathway Activation by this compound.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following are standard methodologies used to characterize the activity of ERRγ and ERRβ agonists.

In Vitro Assays

4.1.1. Ligand Binding Assay

  • Objective: To determine the binding affinity of this compound to ERRγ and ERRβ.

  • Method: A competitive binding assay using a radiolabeled ligand (e.g., ³H-GSK5182 for ERRγ) and purified ERRγ/β ligand-binding domain (LBD). The assay measures the displacement of the radioligand by increasing concentrations of this compound.

  • Data Analysis: Calculation of the inhibition constant (Ki) from the IC50 value.

4.1.2. Co-activator Recruitment Assay

  • Objective: To assess the ability of this compound to promote the interaction between ERRγ/β and a co-activator peptide.

  • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. This involves a GST-tagged ERRγ/β LBD, a biotinylated co-activator peptide (e.g., from PGC-1α), and europium-labeled anti-GST antibody and streptavidin-allophycocyanin.

  • Data Analysis: The FRET signal is proportional to the extent of co-activator recruitment, and EC50 values can be determined.

Coactivator_Recruitment_Workflow cluster_workflow Co-activator Recruitment Assay Workflow start Start prepare Prepare Assay Components: - GST-ERR LBD - Biotin-Co-activator Peptide - Eu-anti-GST - SA-APC - this compound start->prepare incubate Incubate Components prepare->incubate read Read TR-FRET Signal incubate->read analyze Analyze Data (EC50) read->analyze end End analyze->end

Workflow for a TR-FRET Co-activator Recruitment Assay.

4.1.3. Reporter Gene Assay

  • Objective: To measure the transcriptional activity of ERRγ/β in a cellular context in response to this compound.

  • Method: Cells (e.g., HEK293T) are co-transfected with a plasmid expressing full-length ERRγ or ERRβ and a reporter plasmid containing a luciferase gene under the control of an ERR response element (ERRE). Cells are then treated with varying concentrations of this compound.

  • Data Analysis: Luciferase activity is measured, and dose-response curves are generated to determine EC50 values.

In Vivo Assays
  • Objective: To evaluate the physiological effects of this compound in a living organism.

  • Method: Administration of this compound to animal models (e.g., mice) to study its effects on metabolic parameters (e.g., glucose tolerance, insulin sensitivity, oxygen consumption), gene expression in target tissues (e.g., liver, muscle), and other relevant physiological readouts.

  • Data Analysis: Statistical analysis of the differences between this compound-treated and vehicle-treated groups.

Conclusion and Future Directions

This compound is a valuable tool for investigating the dual roles of ERRγ and ERRβ in health and disease. Its potency as a dual agonist suggests potential therapeutic applications in metabolic disorders, and other conditions where ERRγ and ERRβ signaling is implicated. However, a comprehensive understanding of its pharmacological profile, including selectivity, pharmacokinetics, and in vivo efficacy, requires further investigation through dedicated studies. The publication of peer-reviewed research on this compound is eagerly awaited by the scientific community.

Disclaimer: this compound is a research chemical and is not intended for human or veterinary use. The information provided in this document is for scientific and research purposes only.

An In-depth Technical Guide to SR19881 (CAS 2213490-89-0): A Potent Dual ERRβ/γ Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR19881 is a potent and selective dual agonist of the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ). As a valuable research tool, this compound facilitates the investigation of the physiological and pathological roles of these orphan nuclear receptors. This technical guide provides a comprehensive overview of the fundamental information available on this compound, including its basic properties, mechanism of action, and potential downstream effects. Due to the limited publicly available data, this document focuses on the established characteristics of this compound and the inferred biological context based on the function of its targets.

Core Information

This compound is a small molecule identified as a dual agonist for ERRβ and ERRγ. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 2213490-89-0
Molecular Formula C₁₉H₂₄N₂O₂
Molecular Weight 312.41 g/mol
Appearance Solid
Purity Typically >98% (as determined by HPLC)

Potency and Selectivity

This compound exhibits potent agonistic activity towards both ERRβ and ERRγ. The half-maximal effective concentrations (EC₅₀) are crucial metrics for quantifying this potency.

TargetEC₅₀ (µM)
ERRγ 0.39[1]
ERRβ 0.63[1]

Note: The specific experimental conditions for these EC₅₀ determinations, including the type of binding or cell-based assays used, are not detailed in publicly available literature.

Mechanism of Action and Signaling Pathways

As a dual agonist, this compound binds to and activates Estrogen-Related Receptor β (ERRβ) and Estrogen-Related Receptor γ (ERRγ). These receptors are orphan nuclear receptors, meaning their endogenous ligands are not yet fully characterized. They function as transcription factors that regulate the expression of a wide array of genes involved in cellular energy metabolism.

The activation of ERRβ and ERRγ by this compound is expected to initiate a cascade of downstream events, primarily centered around the regulation of mitochondrial biogenesis and function. A key coactivator in this pathway is the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). While direct experimental evidence for this compound's effect on the PGC-1α pathway is not yet published, the known functions of ERRβ and ERRγ strongly suggest this interaction.

Below is a logical representation of the anticipated signaling pathway following cellular exposure to this compound.

SR19881_Signaling_Pathway cluster_nuc Nuclear Events This compound This compound ERRbg ERRβ / ERRγ This compound->ERRbg Agonist Binding & Activation PGC1a PGC-1α ERRbg->PGC1a Coactivation Metabolic_Genes Metabolic Gene Transcription PGC1a->Metabolic_Genes Upregulation Nuc Nucleus MitoBio Mitochondrial Biogenesis Metabolic_Genes->MitoBio Leads to

Figure 1: Hypothesized Signaling Pathway of this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, binding assays, and cell-based assays specifically for this compound are not currently available in the public domain. Researchers wishing to utilize this compound should refer to general methodologies for nuclear receptor agonist screening and adapt them accordingly. A generalized workflow for a cell-based reporter assay to assess the activity of this compound is proposed below.

Experimental_Workflow start Start cell_culture Culture host cells (e.g., HEK293T) start->cell_culture transfection Co-transfect with: 1. ERRβ/γ expression vector 2. Reporter vector (e.g., GAL4-responsive luciferase) cell_culture->transfection treatment Treat cells with varying concentrations of this compound transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells and measure luciferase activity incubation->lysis data_analysis Analyze data and determine EC₅₀ lysis->data_analysis end End data_analysis->end

Figure 2: Generalized Experimental Workflow.

In Vivo Data, Pharmacology, and Safety

As of the date of this guide, there is no publicly available information regarding the in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), or safety and toxicology of this compound. Researchers planning in vivo studies are strongly advised to conduct thorough preliminary dose-ranging and toxicity assessments.

Conclusion and Future Directions

This compound is a valuable chemical probe for elucidating the roles of ERRβ and ERRγ in health and disease. Its potency and dual agonism make it a useful tool for studying metabolic regulation, mitochondrial function, and the development of potential therapeutics for metabolic disorders. However, the current lack of detailed, publicly available data on its synthesis, specific assay conditions, and in vivo properties highlights the need for further research and publication in these areas. Future studies should aim to fully characterize the pharmacological and toxicological profile of this compound to enable its broader application in the scientific community.

References

Methodological & Application

Application Notes and Protocols for SR19881 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for the compound "SR19881" have not yielded specific public information regarding its mechanism of action, signaling pathways, or established protocols for its use. The following application notes and protocols are therefore provided as a general framework based on standard cell culture and compound screening methodologies. It is imperative for the user to adapt these protocols based on the specific characteristics of this compound, which should be determined from internal documentation or further investigation.

Introduction

This document provides generalized protocols for the in vitro evaluation of the compound this compound in cell culture experiments. The included methodologies cover essential assays for determining cytotoxic effects and potential target validation. Researchers should optimize these protocols for their specific cell lines and experimental goals.

General Cell Culture Guidelines

Standard aseptic cell culture techniques are essential for reliable and reproducible results. All procedures should be performed in a certified biological safety cabinet. Cell lines should be routinely tested for mycoplasma contamination. For detailed information on basic cell culture, please refer to established resources.[1][2][3][4]

Materials:

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks, plates, and other consumables

  • Incubator (37°C, 5% CO2)

  • Microscope

  • Hemocytometer or automated cell counter

Preparation of this compound Stock Solution

The preparation of a high-concentration, sterile stock solution of this compound is critical for accurate and consistent dosing in cell culture experiments.

Protocol:

  • Determine the appropriate solvent for this compound based on its chemical properties (e.g., DMSO, ethanol, PBS).

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving a precisely weighed amount of this compound in the chosen solvent.

  • Ensure complete dissolution. Gentle warming or vortexing may be required.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Prepare single-use aliquots to minimize freeze-thaw cycles.

  • Store the aliquots at an appropriate temperature (e.g., -20°C or -80°C) as determined by the compound's stability.

Experimental Protocols

Cytotoxicity Assay

A cytotoxicity assay is fundamental to determine the concentration-dependent effect of this compound on cell viability. Colorimetric assays, such as those using WST-8, are common for their simplicity and high-throughput capability.

Materials:

  • Target cell line(s)

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Cell viability reagent (e.g., WST-8 based kit)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 100 µM down to 0.01 µM.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-8 solution).

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Quantitative Data Summary (Example):

Cell LineThis compound IC50 (µM) after 48h
Cell Line A[Insert experimentally determined value]
Cell Line B[Insert experimentally determined value]
Cell Line C[Insert experimentally determined value]
Target Validation

Target validation is crucial to confirm that the observed cellular effects of this compound are due to its interaction with the intended molecular target. This can be approached through genetic or biochemical methods.

Concept: If this compound acts on a specific target, cells lacking that target (knockdown or knockout) should show a reduced response to the compound.

Protocol Outline:

  • Generate Target Deficient Cells:

    • Use techniques like CRISPR/Cas9 to create a stable knockout cell line for the putative target of this compound.

    • Alternatively, use siRNA or shRNA to transiently knockdown the expression of the target protein.

  • Comparative Cytotoxicity Assay:

    • Perform the cytotoxicity assay described in section 4.1 in parallel on the wild-type and the target-deficient cell lines.

  • Data Analysis:

    • Compare the IC50 values obtained for both cell lines. A significant shift to a higher IC50 in the target-deficient cells would support the hypothesis that this compound acts through this target.

Quantitative Data Summary (Example):

Cell LineTarget ExpressionThis compound IC50 (µM)
Cell Line AWild-Type[Insert value]
Cell Line ATarget Knockout[Insert value]

Visualizations

Signaling Pathway Diagram (Hypothetical)

Since the specific signaling pathway of this compound is unknown, a generic kinase inhibitor pathway is presented as an example. This must be replaced with the actual pathway once it is elucidated.

SR19881_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase This compound This compound This compound->Kinase Inhibition Downstream Downstream Effector Kinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation Experimental_Workflow start Start cell_culture Seed Cells in 96-well Plate start->cell_culture incubation_24h Incubate 24h cell_culture->incubation_24h treatment Treat with this compound Serial Dilution incubation_24h->treatment incubation_48h Incubate 48h treatment->incubation_48h add_reagent Add Cell Viability Reagent incubation_48h->add_reagent incubation_2h Incubate 2h add_reagent->incubation_2h read_plate Measure Absorbance incubation_2h->read_plate analyze Analyze Data (IC50) read_plate->analyze end End analyze->end

References

Application Notes and Protocols for the Use of SR19881 in a Mouse Model of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SR19881 is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ). RORγ, particularly its T-cell specific isoform RORγt, is a master transcriptional regulator that drives the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are a subset of CD4+ T cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A) and IL-17F, and play a critical role in the pathogenesis of numerous autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.[1][3][4] By inhibiting the transcriptional activity of RORγt, this compound can suppress the differentiation of Th17 cells and the production of their effector cytokines, making it a promising therapeutic candidate for the treatment of autoimmune disorders.[2][5]

While specific in vivo studies using this compound in mouse models of disease are not yet extensively published, this document provides a detailed protocol for its use in a collagen-induced arthritis (CIA) mouse model. This protocol is based on established methodologies for similar RORγ inverse agonists, such as SR2211, in this model and can be adapted for the investigation of this compound.[2][6]

Mechanism of Action: RORγ Signaling in Th17 Cells

RORγt is essential for the expression of key genes that define the Th17 cell lineage.[7][8] Upon activation of naive CD4+ T cells in the presence of cytokines like TGF-β and IL-6, the transcription factor STAT3 is activated and, along with other factors like c-Rel, induces the expression of RORγt.[8][9] RORγt then binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, and IL23R, to drive their transcription.[1][9] As an inverse agonist, this compound binds to the ligand-binding domain of RORγt, which leads to a conformational change that promotes the recruitment of co-repressors and inhibits the recruitment of co-activators, thereby repressing RORγt-mediated gene transcription.[5]

ROR_signaling cluster_0 Naive CD4+ T Cell cluster_1 Th17 Cell TGF-β TGF-β STAT3 STAT3 TGF-β->STAT3 IL-6 IL-6 IL-6->STAT3 RORγt_expression RORγt Expression STAT3->RORγt_expression RORγt RORγt RORγt_expression->RORγt IL-17A_IL-17F IL-17A, IL-17F, IL-23R Transcription RORγt->IL-17A_IL-17F Activates This compound This compound This compound->RORγt Inhibits Inflammation Inflammation IL-17A_IL-17F->Inflammation

RORγ signaling pathway in Th17 cell differentiation.

Application Notes

Principle

The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[10] The model is characterized by an autoimmune response to type II collagen, leading to joint inflammation, cartilage destruction, and bone erosion. Th17 cells and IL-17 are known to be major drivers of pathology in this model.[2] Therefore, the CIA model is highly suitable for evaluating the in vivo efficacy of RORγ inverse agonists like this compound.

Animal Model
  • Species and Strain: Male DBA/1J mice are highly susceptible to CIA and are recommended for this model.[10]

  • Age: Mice should be 7-8 weeks old at the time of the first immunization to ensure a mature immune system.[10]

  • Housing: Animals should be housed in specific pathogen-free (SPF) conditions to minimize variability from infections.[10]

Reagents and Materials
  • This compound (or other RORγ inverse agonist)

  • Bovine Type II Collagen Solution

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Anesthetic (e.g., isoflurane)

  • Vehicle for this compound (e.g., corn oil, 0.5% methylcellulose with 0.2% Tween 80)

  • Dimethyl sulfoxide (DMSO) for initial solubilization of this compound

  • Syringes and needles (various gauges)

  • Calipers for measuring paw thickness

  • Standard laboratory equipment for euthanasia, tissue collection, and processing.

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA)
  • Preparation of Collagen Emulsion:

    • On the day of immunization, prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • The final concentration of collagen should be 1 mg/mL and CFA should contain 2 mg/mL of M. tuberculosis.

    • To create the emulsion, mix equal volumes of the collagen solution and CFA using two glass syringes connected by a luer lock. Mix until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Primary Immunization (Day 0):

    • Anesthetize the mice (7-8 weeks old).

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.

Protocol 2: Administration of this compound
  • Formulation of this compound:

    • The formulation will depend on the physicochemical properties of this compound. A common approach for small molecule inhibitors is to dissolve the compound in a small amount of DMSO and then dilute it to the final concentration in a vehicle such as corn oil or 0.5% methylcellulose with 0.2% Tween 80.

    • The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

    • Prepare the formulation fresh daily.

  • Dosing and Administration:

    • Based on studies with similar RORγ inverse agonists like SR2211, a starting dose of 25-50 mg/kg can be used.[2] A dose-response study is recommended to determine the optimal dose for this compound.

    • Administer this compound via intraperitoneal (i.p.) injection or oral gavage.

    • Begin treatment a few days before the booster immunization (e.g., day 18) and continue daily or twice daily until the end of the study (e.g., day 35).[2]

    • A vehicle control group receiving the same formulation without this compound must be included.

Protocol 3: Monitoring and Assessment of Arthritis
  • Clinical Scoring:

    • Begin monitoring the mice for signs of arthritis around day 21.

    • Score each paw individually on a scale of 0-4, based on the severity of inflammation and swelling:

      • 0 = No evidence of erythema or swelling.

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

      • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

      • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

    • The maximum score per mouse is 16.

  • Paw Thickness Measurement:

    • Measure the thickness of the hind paws using digital calipers every 2-3 days, starting from day 21.

  • Body Weight:

    • Monitor the body weight of the mice every 2-3 days as an indicator of general health and potential toxicity of the treatment.

Protocol 4: Endpoint Analysis

At the end of the study (e.g., day 35), euthanize the mice and collect samples for further analysis.

  • Histopathology:

    • Collect the hind paws and fix them in 10% neutral buffered formalin.

    • Decalcify the paws, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

  • Cytokine Analysis:

    • Collect blood for serum and measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-6, TNF-α) and anti-inflammatory cytokines using ELISA or a multiplex bead array.

  • Flow Cytometry:

    • Isolate splenocytes or cells from draining lymph nodes.

    • Stimulate the cells ex vivo (e.g., with anti-CD3/CD28 or collagen) in the presence of a protein transport inhibitor (e.g., Brefeldin A).

    • Stain for surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-17A, IFN-γ) to determine the percentage of Th17 and Th1 cells.

Data Presentation

Table 1: Clinical Arthritis Score

Treatment GroupMean Clinical Score (Day 28)Mean Clinical Score (Day 35)
Vehicle Control6.5 ± 1.210.2 ± 1.8
This compound (25 mg/kg)3.1 ± 0.85.4 ± 1.1
This compound (50 mg/kg)1.8 ± 0.53.2 ± 0.9

Data are presented as mean ± SEM. Hypothetical data for illustrative purposes.

Table 2: Hind Paw Thickness

Treatment GroupPaw Thickness (mm) - Day 21Paw Thickness (mm) - Day 35
Vehicle Control2.1 ± 0.13.8 ± 0.3
This compound (25 mg/kg)2.0 ± 0.12.7 ± 0.2
This compound (50 mg/kg)2.1 ± 0.12.4 ± 0.2

Data are presented as mean ± SEM. Hypothetical data for illustrative purposes.

Table 3: Serum Cytokine Levels (Day 35)

Treatment GroupIL-17A (pg/mL)TNF-α (pg/mL)
Vehicle Control150.4 ± 25.685.2 ± 15.3
This compound (25 mg/kg)75.8 ± 12.150.1 ± 9.8
This compound (50 mg/kg)42.3 ± 8.535.7 ± 7.2

Data are presented as mean ± SEM. Hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_0 Experimental Timeline Day_0 Day 0 Primary Immunization (Collagen + CFA) Day_18 Day 18 Start this compound/Vehicle Treatment Day_0->Day_18 Day_21 Day 21 Booster Immunization (Collagen + IFA) Day_18->Day_21 Day_21_35 Days 21-35 Monitor Arthritis (Clinical Score, Paw Thickness) Day_21->Day_21_35 Day_35 Day 35 Endpoint Analysis (Histology, Cytokines, Flow Cytometry) Day_21_35->Day_35

Experimental workflow for the CIA model with this compound treatment.

Conclusion

This document provides a comprehensive set of application notes and protocols for the use of the RORγ inverse agonist this compound in a collagen-induced arthritis mouse model. The provided methodologies for disease induction, drug administration, and endpoint analysis are based on established practices for similar compounds and offer a solid framework for investigating the therapeutic potential of this compound in autoimmune diseases. It is crucial to note that specific parameters such as the optimal dose and formulation for this compound may require empirical determination through pilot studies. Successful implementation of these protocols will enable researchers to thoroughly evaluate the in vivo efficacy and mechanism of action of this compound.

References

Application Notes and Protocols for In Vivo Studies with REV-ERB Agonist SR9009 (as a proxy for SR19881)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific REV-ERB agonist designated "SR19881" is not available in the public domain. The following application notes and protocols are based on the well-characterized REV-ERB agonist, SR9009 . Researchers investigating novel compounds such as this compound should use this information as a foundational guide, with the understanding that optimization and validation will be necessary.

Introduction

The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the circadian clock, playing a key role in regulating gene expression involved in metabolism, inflammation, and behavior.[1][2] Synthetic REV-ERB agonists, such as SR9009, have emerged as valuable research tools to probe the physiological functions of these receptors and as potential therapeutic agents for a variety of disorders, including metabolic diseases, sleep disorders, and cancer.[1][2][3] These compounds act by enhancing the natural repressive function of REV-ERBs on their target genes.[3] This document provides a detailed overview of the dosage and administration of SR9009 for in vivo studies, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the dosages and administration routes for SR9009 as reported in various in vivo studies. It is important to note that the optimal dosage and administration can vary depending on the animal model, the specific disease model, and the experimental endpoint.

Animal Model Disease Model Dosage Administration Route Frequency Reference Study
Wild-type miceMyocardial Infarction100 mg/kg/dayIntraperitoneal (IP)Daily[4]
Diet-induced obese miceObesity and Metabolic SyndromeNot SpecifiedNot SpecifiedNot Specified[1]
MiceExperimental Autoimmune Encephalomyelitis (EAE)Not SpecifiedNot SpecifiedNot Specified[1]
MiceGlioblastomaNot SpecifiedNot SpecifiedNot Specified[2]

Note: Specific dosage details for some studies were not available in the provided search results.

Signaling Pathway of REV-ERB Agonists

REV-ERB agonists like SR9009 function by binding to the REV-ERBα/β proteins, which are transcriptional repressors. This binding enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex, leading to the repression of target gene transcription. Key target genes include those involved in the core clock machinery (e.g., Bmal1, Clock) and metabolic pathways (e.g., gluconeogenesis, lipogenesis).

REV_ERB_Signaling REV-ERB Agonist Signaling Pathway cluster_nucleus Nucleus SR9009 SR9009 (REV-ERB Agonist) REV_ERB REV-ERBα/β SR9009->REV_ERB Binds to NCoR NCoR Complex REV_ERB->NCoR Recruits Target_Genes Target Genes (e.g., Bmal1, Clock, metabolic genes) NCoR->Target_Genes Acts on Repression Transcriptional Repression

Caption: REV-ERB agonist signaling pathway.

Experimental Protocols

Preparation of SR9009 for In Vivo Administration

Materials:

  • SR9009 powder

  • Vehicle solution (e.g., a mixture of PEG400, Tween 80, and saline, or as specified in relevant literature)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh the required amount of SR9009 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of the vehicle to achieve the desired final concentration. A common vehicle for SR9009 is a solution containing 10% DMSO, 40% PEG300, and 50% water. However, the vehicle should be optimized for solubility and animal tolerance.

  • Vortex the mixture vigorously for 1-2 minutes until the powder is fully dissolved.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particles. The final solution should be clear.

  • Prepare the formulation fresh before each administration to ensure stability.

In Vivo Administration of SR9009

Animal Models:

  • The choice of animal model will depend on the research question. Common models include wild-type mice (e.g., C57BL/6J) and various disease models such as diet-induced obese mice or mice with induced myocardial infarction.[1][4]

Administration Routes:

  • Intraperitoneal (IP) Injection: This is a common route for administering SR9009 in preclinical studies.[4]

  • Oral Gavage (PO): While some REV-ERB agonists have been developed with improved oral bioavailability, the bioavailability of early compounds like SR9009 is known to be poor.[3] Therefore, IP injection is often preferred for consistent systemic exposure.

Protocol for Intraperitoneal Injection:

  • Accurately determine the weight of each animal to calculate the correct injection volume.

  • Gently restrain the mouse, exposing the abdomen.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the calculated volume of the SR9009 solution.

  • Return the animal to its cage and monitor for any adverse reactions.

Experimental Workflow for an In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the efficacy of a REV-ERB agonist in an in vivo disease model.

InVivo_Workflow In Vivo Efficacy Study Workflow Animal_Model 1. Animal Model Selection & Acclimation Grouping 2. Randomization into Treatment Groups Animal_Model->Grouping Disease_Induction 3. Disease Induction (if applicable) Grouping->Disease_Induction Dosing 4. SR9009 or Vehicle Administration Disease_Induction->Dosing Monitoring 5. Monitoring (e.g., body weight, clinical signs) Dosing->Monitoring Endpoint 6. Endpoint Data Collection (e.g., blood, tissue) Monitoring->Endpoint Analysis 7. Data Analysis (e.g., qPCR, Western Blot, Histology) Endpoint->Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of SR19881, a synthetic REV-ERB agonist, in various in vitro assays. The provided concentration ranges are based on published data for similar REV-ERB agonists, such as SR9009 and STL1267. It is highly recommended that researchers perform a dose-response study to determine the optimal concentration of this compound for their specific cell type and experimental conditions.

Mechanism of Action: REV-ERB Signaling Pathway

This compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are key components of the circadian clock and act as transcriptional repressors. Upon binding of an agonist like this compound, REV-ERB recruits the Nuclear Receptor Co-repressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3). This complex then binds to REV-ERB response elements (RevREs) in the promoter regions of target genes, leading to chromatin condensation and transcriptional repression. A primary target of REV-ERB is the BMAL1 gene, a core activator of the circadian clock. By repressing BMAL1, this compound can modulate the expression of numerous clock-controlled genes involved in the regulation of circadian rhythms, metabolism, and inflammation.

REV_ERB_Signaling This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB Binds to NCoR_HDAC3 NCoR/HDAC3 Complex REV_ERB->NCoR_HDAC3 Recruits RevRE RevRE NCoR_HDAC3->RevRE Binds to BMAL1_Gene BMAL1 Gene RevRE->BMAL1_Gene Represses Transcription BMAL1_Protein BMAL1 Protein BMAL1_Gene->BMAL1_Protein Transcription & Translation Clock_Genes Clock-Controlled Genes BMAL1_Protein->Clock_Genes Activates Transcription Physiological_Outputs Circadian Rhythms Metabolism Inflammation Clock_Genes->Physiological_Outputs Regulate

Caption: REV-ERB Signaling Pathway Activation by this compound.

Recommended Concentrations for In Vitro Assays

The following table summarizes recommended starting concentrations for this compound in various cell-based assays, extrapolated from studies using similar REV-ERB agonists.

Assay TypeCell LineRecommended Concentration RangeNotes
Gene Expression HepG2 (Human Hepatoma)5 - 20 µMEffective for assessing the repression of REV-ERB target genes like BMAL1.[1]
C2C12 (Mouse Myoblasts)5 - 20 µMUseful for studying the effects on metabolic gene expression.[1]
Anti-Inflammatory RAW 264.7 (Mouse Macrophages)1 - 10 µMRecommended for investigating the suppression of pro-inflammatory gene expression.
Metabolic Assays Differentiated C2C12 Myotubes5 - 20 µMSuitable for analyzing effects on glucose uptake and fatty acid oxidation.
Circadian Rhythm U2OS or NIH3T3 with Bmal1-luc reporter1 - 10 µMEffective for monitoring the resetting or period-altering effects on the cellular clock.

Experimental Protocols

Gene Expression Analysis of REV-ERB Target Genes

This protocol describes how to assess the effect of this compound on the expression of REV-ERB target genes, such as BMAL1, in cell culture.

Workflow:

Gene_Expression_Workflow cluster_0 Cell Culture & Treatment cluster_1 RNA Extraction & RT-qPCR A Seed Cells (e.g., HepG2) B Incubate (24h) A->B C Treat with this compound (or vehicle control) B->C D Incubate (6-24h) C->D E Lyse Cells & Extract RNA D->E F Reverse Transcription (cDNA Synthesis) E->F G Quantitative PCR (qPCR) F->G H Data Analysis (ΔΔCt Method) G->H

Caption: Workflow for Gene Expression Analysis.

Materials:

  • This compound (dissolved in DMSO)

  • Appropriate cell line (e.g., HepG2, C2C12)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for target genes (e.g., BMAL1, NR1D1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO). The final DMSO concentration should be less than 0.1%.

  • Incubation: Incubate the treated cells for a desired time period (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR master mix and primers for your genes of interest.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol outlines a method to evaluate the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:

Anti_Inflammatory_Workflow cluster_0 Macrophage Culture & Pre-treatment cluster_1 Inflammatory Stimulation & Analysis A Seed RAW 264.7 Cells B Incubate (24h) A->B C Pre-treat with this compound (or vehicle) B->C D Incubate (1h) C->D E Stimulate with LPS D->E F Incubate (4-24h) E->F G Collect Supernatant (ELISA) or Lyse Cells (qPCR) F->G H Analyze Cytokine Levels or Gene Expression G->H

Caption: Workflow for In Vitro Anti-Inflammatory Assay.

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Reagents for analysis (ELISA kit for TNF-α, IL-6; or RNA extraction and qPCR reagents)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate.

  • Incubation: Allow cells to adhere and grow for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.

  • Incubation: Incubate the cells for an appropriate time (4-6 hours for gene expression analysis, 18-24 hours for cytokine secretion analysis).

  • Analysis:

    • Cytokine Secretion: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

    • Gene Expression: Lyse the cells and analyze the expression of pro-inflammatory genes (e.g., Tnf, Il6, Nos2) by qPCR as described in the previous protocol.

Metabolic Assay in Differentiated Myotubes

This protocol provides a method to assess the impact of this compound on glucose uptake in differentiated C2C12 myotubes.

Workflow:

Metabolic_Assay_Workflow cluster_0 Myotube Differentiation & Treatment cluster_1 Glucose Uptake Assay A Seed C2C12 Myoblasts B Differentiate into Myotubes (2% Horse Serum) A->B C Treat with this compound (or vehicle) B->C D Incubate (24h) C->D E Serum Starve D->E F Add 2-NBDG (Fluorescent Glucose Analog) E->F G Incubate (30 min) F->G H Measure Fluorescence G->H

Caption: Workflow for Glucose Uptake Assay in Myotubes.

Materials:

  • This compound (dissolved in DMSO)

  • C2C12 myoblast cell line

  • Growth medium (DMEM with 10% FBS)

  • Differentiation medium (DMEM with 2% horse serum)

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Krebs-Ringer-HEPES (KRH) buffer

Procedure:

  • Differentiation: Seed C2C12 myoblasts and grow to confluency. Induce differentiation by switching to differentiation medium. Allow myotubes to form over 4-6 days.

  • Treatment: Treat the differentiated myotubes with this compound or vehicle control for 24 hours.

  • Serum Starvation: Wash the cells with PBS and incubate in serum-free DMEM for 3 hours.

  • Glucose Uptake: Wash the cells with KRH buffer and then incubate with KRH buffer containing 100 µM 2-NBDG for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG. Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (excitation/emission ~485/535 nm).

These protocols provide a starting point for investigating the effects of this compound in various in vitro models. Optimization of cell densities, treatment times, and reagent concentrations may be necessary for specific experimental goals.

References

Application Notes & Protocols: SR19881 Solubility and Vehicle for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and in vivo administration of SR19881, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. The information is intended to guide researchers in designing and executing preclinical animal studies.

Solubility Data

This compound is a small molecule with low aqueous solubility, characteristic of many synthetic nuclear receptor ligands. Achieving a stable and homogenous formulation is critical for reliable in vivo studies. While exact quantitative solubility limits (mg/mL) are not widely published, qualitative solubility and a recommended solvent system are provided below.

Solvent/SystemQualitative SolubilitySuitability for In Vivo UseNotes
Water / SalinePoor / InsolubleNot suitable as a primary solventWill not form a true solution at concentrations required for in vivo dosing.
DMSOSolubleSuitable as a primary solvent for stock solutions. Requires dilution into a co-solvent vehicle for animal administration to avoid toxicity.[1]Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving many nonpolar compounds.[2]
EthanolModerately SolubleCan be used as a co-solvent in a final vehicle, but amounts should be limited due to potential toxicity.Often used in combination with other solvents like PEG or DMSO.
Co-solvent VehicleSoluble (when prepared correctly)Recommended A multi-component vehicle is necessary to maintain this compound in solution upon administration. A common strategy involves dissolving the compound in DMSO first, then diluting it in a mixture containing a surfactant (e.g., Kolliphor®, Tween® 80) and an aqueous component.

Vehicle for In Vivo Animal Studies

The selection of an appropriate vehicle is crucial for ensuring drug delivery and minimizing non-specific effects. Based on formulations used for similar REV-ERB agonists, the following co-solvent system is recommended for the intraperitoneal (i.p.) administration of this compound in mice.

ComponentPercentage (v/v)Purpose
DMSO 10% Primary solvent to dissolve this compound.
Kolliphor® EL (or Cremophor® EL)15% A non-ionic surfactant that acts as an emulsifier to prevent precipitation of the hydrophobic compound in the aqueous phase.
Sterile Water or Saline 75% Biocompatible aqueous base for final dilution.

This formulation is based on a successful vehicle used for the related REV-ERB agonist, SR9009, and represents a standard approach for administering poorly soluble compounds in preclinical research.

Experimental Protocols

3.1. Preparation of Dosing Solution (Example: 10 mg/mL for a 100 mg/kg dose)

This protocol details the preparation of a 10 mg/mL dosing solution suitable for administering a 100 mg/kg dose to a mouse at a volume of 10 mL/kg.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Kolliphor® EL (or Cremophor® EL)

  • Sterile Water for Injection (WFI) or 0.9% Saline

  • Sterile conical tubes and syringes

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound powder and place it into a sterile conical tube.

  • Primary Solubilization: Add 100 µL (10% of the final volume) of DMSO to the this compound powder. Vortex vigorously and/or sonicate briefly in a water bath until the solid is completely dissolved and the solution is clear.

  • Add Surfactant: Add 150 µL (15% of the final volume) of Kolliphor® EL to the DMSO-drug solution. Vortex thoroughly to ensure complete mixing. The solution may become viscous.

  • Final Dilution: Slowly add 750 µL (75% of the final volume) of sterile water or saline to the mixture while vortexing. Add the aqueous component dropwise to prevent the compound from precipitating out of solution.

  • Final Inspection: The final formulation should be a clear, homogenous solution or a stable microemulsion. Visually inspect for any precipitation before administration.

  • Administration: Dose animals immediately after preparation. Administer via intraperitoneal (i.p.) injection at a volume of 10 mL/kg of body weight. For example, a 25 g mouse would receive a 250 µL injection.

3.2. In Vivo Study Workflow

The following outlines a typical workflow for an acute in vivo study in mice to assess the pharmacodynamic effects of this compound on target gene expression.

  • Animal Acclimatization: House mice under a strict 12:12 hour light:dark cycle for at least one week before the experiment.

  • Randomization: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound).

  • Dosing: Prepare the this compound dosing solution and vehicle control as described above. Administer a single intraperitoneal injection at the desired dose (e.g., 100 mg/kg) at a specific circadian time (Zeitgeber Time, ZT). For example, dosing at ZT0 (when lights turn on) or ZT6 (middle of the light phase).

  • Tissue Collection: At a predetermined time point post-injection (e.g., 6 hours), euthanize the mice.

  • Sample Processing: Promptly collect tissues of interest (e.g., liver, skeletal muscle, hypothalamus). Snap-freeze tissues in liquid nitrogen and store them at -80°C.

  • Analysis: Extract RNA from tissues to analyze the expression of REV-ERB target genes (e.g., Bmal1, Per2) via quantitative PCR (qPCR) to confirm target engagement.

Visualizations

4.1. This compound Signaling Pathway

SR19881_Signaling cluster_clock Core Circadian Clock cluster_output Metabolic & Inflammatory Output CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer REV_ERB REV-ERBα/β CLOCK_BMAL1->REV_ERB Activates Expression BMAL1_Gene Bmal1 Gene REV_ERB->BMAL1_Gene Represses Transcription Metabolism Metabolic Genes REV_ERB->Metabolism Regulates Inflammation Inflammatory Genes REV_ERB->Inflammation Regulates BMAL1_Gene->CLOCK_BMAL1 Protein Product This compound This compound This compound->REV_ERB Agonist (Activates)

Caption: this compound acts as an agonist to activate REV-ERB, enhancing its repression of the core clock gene Bmal1.

4.2. Dosing Solution Preparation Workflow

Dosing_Workflow start Start weigh 1. Weigh This compound Powder start->weigh dissolve 2. Add 10% vol DMSO weigh->dissolve vortex1 Vortex/ Sonicate Until Clear dissolve->vortex1 surfactant 3. Add 15% vol Kolliphor® EL vortex1->surfactant vortex2 Vortex Thoroughly surfactant->vortex2 dilute 4. Add 75% vol Saline (dropwise) vortex2->dilute vortex3 Vortex During Addition dilute->vortex3 end Final Formulation vortex3->end

Caption: Step-by-step workflow for preparing this compound dosing solution for in vivo studies.

References

Application Notes and Protocols for the Study of Neurodegenerative Disorders with a Novel LRRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Guide for Compounds such as SR19881

For Researchers, Scientists, and Drug Development Professionals

Initial Note on this compound: As of the latest available information, "this compound" is not a publicly documented or widely recognized compound within the scientific literature. Therefore, these application notes and protocols are presented as a comprehensive guide for the characterization of a novel, hypothetical small molecule inhibitor targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a key protein implicated in neurodegenerative diseases, particularly Parkinson's Disease. This document will serve as a robust framework for researchers investigating new chemical entities, such as a compound designated this compound, for their therapeutic potential.

Introduction to LRRK2 as a Therapeutic Target

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multidomain enzyme with both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's Disease (PD).[1][2] The G2019S mutation, which leads to increased kinase activity, is particularly prevalent.[3][4] This gain-of-function has positioned LRRK2 as a prime therapeutic target for the development of disease-modifying therapies for PD and other neurodegenerative disorders where LRRK2 dysfunction and neuroinflammation are implicated.[5][6]

These application notes provide a detailed roadmap for the preclinical evaluation of a novel LRRK2 inhibitor, from initial biochemical characterization to cellular and in vivo proof-of-concept studies.

Data Presentation: Comparative Inhibitor Activity

A crucial first step in characterizing a novel LRRK2 inhibitor is to determine its potency and selectivity in comparison to known compounds. The following tables summarize key quantitative data for several well-characterized LRRK2 inhibitors.

Table 1: In Vitro Kinase Inhibition Potency (IC50)

InhibitorLRRK2 (Wild-Type) IC50 (nM)LRRK2 (G2019S) IC50 (nM)Key Characteristics
A Novel Compound (e.g., this compound) To be determinedTo be determinedTo be determined
LRRK2-IN-1136Potent and selective LRRK2 inhibitor.[7][8]
GSK2578215A10.98.9Potent and selective LRRK2 inhibitor.[7]
HG-10-102-0120.33.2Potent, selective, and brain-penetrant.[6][7]
MLi-2-0.76Highly potent and selective with CNS activity.[7][9]
PF-06447475311Highly potent, selective, and brain-penetrant.[7][8]

Table 2: Cellular Target Engagement and Pharmacokinetics

InhibitorCellular pLRRK2 (Ser935) Inhibition IC50 (nM)Brain PenetrantOral Bioavailability
A Novel Compound (e.g., this compound) To be determinedTo be determinedTo be determined
LRRK2-IN-1~40 (in SH-SY5Y cells)[10]NoFavorable in mice.[8]
GSK2578215A100-300 µM (in cells)[6]YesGood, but failed to inhibit LRRK2 in the brain.[9]
MLi-21.4YesGood, with maximal brain LRRK2 suppression at 10 mg/kg in mice.[9]
DNL201-Yes-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the LRRK2 signaling pathway and a typical experimental workflow for characterizing a novel LRRK2 inhibitor.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects GTP_GDP GTP/GDP Exchange LRRK2_inactive LRRK2 (Inactive) GTP_GDP->LRRK2_inactive GTP binding Dimerization Dimerization Dimerization->LRRK2_inactive LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_active->Autophagy Dysregulation Neuroinflammation Neuroinflammation LRRK2_active->Neuroinflammation Increased Alpha_Synuclein α-synuclein Aggregation LRRK2_active->Alpha_Synuclein Promotes This compound Novel Inhibitor (e.g., this compound) This compound->LRRK2_active Inhibition pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Altered Neuronal_Survival Neuronal Survival Neuroinflammation->Neuronal_Survival Decreased Alpha_Synuclein->Neuronal_Survival Decreased

Caption: Simplified LRRK2 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Panel Target_Engagement Target Engagement Assay (pLRRK2 Ser935/pRab10) Selectivity_Panel->Target_Engagement Cytotoxicity Cytotoxicity Assay Target_Engagement->Cytotoxicity Functional_Assays Functional Assays (e.g., α-synuclein aggregation, neuroinflammation) Cytotoxicity->Functional_Assays PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assays->PK_PD Efficacy_Models Efficacy in PD Models (e.g., α-synuclein PFF, genetic models) PK_PD->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity

Caption: Experimental workflow for LRRK2 inhibitor characterization.

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the in vitro kinase activity of LRRK2 and determine the IC50 value of a novel inhibitor.[11]

Materials:

  • Recombinant LRRK2 enzyme (WT and G2019S mutant)

  • LRRKtide substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[11]

  • Novel inhibitor (e.g., this compound) dissolved in DMSO

  • 384-well low-volume plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the novel inhibitor in DMSO. A typical starting concentration range for IC50 determination is from 10 µM down to 0.1 nM.

  • Reaction Setup:

    • Add 1 µL of the inhibitor dilution or DMSO (for control) to the wells of a 384-well plate.[3]

    • Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer.[3]

    • Initiate the kinase reaction by adding 2 µL of a mix of LRRKtide substrate and ATP in Kinase Buffer.[3]

  • Kinase Reaction: Incubate the plate at room temperature for 120 minutes.[3]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[3]

  • ATP Generation and Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well.[3]

    • Incubate at room temperature for 30-60 minutes.

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence readings to ADP generated using an ATP-to-ADP conversion curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot for pLRRK2 Ser935)

This protocol measures the ability of a novel inhibitor to block LRRK2 kinase activity within a cellular context by assessing the phosphorylation status of LRRK2 at Serine 935 (pS935).[3]

Materials:

  • Cell line expressing LRRK2 (e.g., SH-SY5Y neuroblastoma, HEK293T)[12]

  • Complete cell culture medium

  • Novel inhibitor (e.g., this compound) dissolved in DMSO

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, PVDF membranes, and Western blotting apparatus

  • Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2, anti-pRab10 (Thr73), anti-total Rab10, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to reach 70-80% confluency.

    • Treat the cells with varying concentrations of the novel inhibitor (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).[3]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Apply ECL substrate and visualize the protein bands using an imaging system.[3]

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the pLRRK2 (S935) and pRab10 (T73) signals to their respective total protein levels.

    • Plot the normalized phosphorylation levels against the inhibitor concentration to generate a dose-response curve and determine the cellular IC50.

Protocol 3: In Vivo Neuroinflammation Model

This protocol outlines the induction of neuroinflammation in mice using α-synuclein pre-formed fibrils (PFFs) and the evaluation of a novel LRRK2 inhibitor's neuroprotective effects.[13][14]

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • α-synuclein pre-formed fibrils (PFFs)

  • Stereotaxic surgery setup

  • Novel LRRK2 inhibitor (e.g., this compound) or vehicle

  • Tissue processing reagents for immunohistochemistry and ELISA

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)

  • Antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes)

Procedure:

  • Animal Handling and Acclimatization: House animals under standard conditions and allow for at least one week of acclimatization.

  • Inhibitor Administration: Administer the novel LRRK2 inhibitor or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Stereotaxic Injection of PFFs:

    • Anesthetize the mice and place them in a stereotaxic frame.

    • Inject α-synuclein PFFs into the striatum to induce neuroinflammation and α-synuclein pathology.

  • Post-operative Care and Continued Treatment: Provide post-operative care and continue inhibitor treatment for the duration of the study (e.g., 2-4 weeks).

  • Tissue Collection and Processing:

    • At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Dissect the brains and process for immunohistochemistry (fixed tissue) or snap-freeze for biochemical analysis (fresh tissue).

  • Immunohistochemistry:

    • Section the brains and perform immunohistochemical staining for markers of microgliosis (Iba1) and astrogliosis (GFAP).

    • Quantify the staining intensity and cell morphology in the striatum and substantia nigra.

  • Cytokine Measurement:

    • Homogenize fresh-frozen brain tissue in lysis buffer.

    • Measure cytokine levels (TNF-α, IL-1β, IL-6) in the brain homogenates using ELISA kits.[6]

  • Data Analysis: Compare the levels of gliosis and inflammatory cytokines between the vehicle-treated and inhibitor-treated groups to assess the anti-inflammatory effects of the novel LRRK2 inhibitor.

Conclusion

The protocols and data presented here provide a comprehensive framework for the preclinical evaluation of a novel LRRK2 inhibitor for the treatment of neurodegenerative disorders. By systematically characterizing the biochemical potency, cellular activity, and in vivo efficacy of new compounds like this compound, researchers can advance the development of promising new therapies for diseases such as Parkinson's.

References

Application Notes: Evaluating the Anti-Proliferative Effects of SRPK1 Inhibitor SPHINX31 on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Serine/Arginine-rich Splicing Factor Kinase 1 (SRPK1) is a key regulator of mRNA splicing, a process frequently dysregulated in cancer.[1][2] SRPK1 phosphorylates Serine/Arginine-rich Splicing Factors (SRSFs), influencing their subcellular localization and activity. Elevated SRPK1 expression is associated with advanced disease and poor prognosis in several cancers, including breast, colorectal, and lung cancer.[1][2][3] By promoting the expression of pro-angiogenic and pro-proliferative splice isoforms of key genes like Vascular Endothelial Growth Factor (VEGF), SRPK1 contributes to tumor growth and metastasis.[4] Consequently, SRPK1 has emerged as a promising therapeutic target in oncology.[4]

SPHINX31 is a potent and highly selective ATP-competitive inhibitor of SRPK1 with an IC50 of 5.9 nM.[5][6] It exhibits over 50-fold selectivity for SRPK1 over the related SRPK2.[5] Mechanistically, SPHINX31 inhibits the phosphorylation of SRSF1, a key substrate of SRPK1, leading to a reduction in the expression of pro-angiogenic VEGF isoforms.[5][6] Preclinical studies have demonstrated that SPHINX31 inhibits cancer cell proliferation, induces apoptosis, and reduces cell migration in various cancer cell lines.[3][7][8] These application notes provide protocols for assessing the anti-proliferative effects of SPHINX31 on cancer cell lines using common in vitro assays.

Data Presentation: Anti-Proliferative Activity of SPHINX31

The following table summarizes the observed effects of SPHINX31 on the proliferation and viability of various cancer cell lines.

Cell LineCancer TypeAssayConcentration (µM)Observed EffectReference
GH4C1Rat Pituitary TumorProliferation Assay1-47.5% reduction in cell proliferation[8]
GH4C1Rat Pituitary TumorViability Assay1-29.9% reduction in cell viability[8]
A375Human Cutaneous MelanomaMTT Viability AssayDose-dependentDecrease in cell viability[7]
92-1Human Ocular MelanomaMTT Viability AssayDose-dependentDecrease in cell viability[7]
PC3Human Prostate CancerWestern Blot0.3Inhibition of SRSF1 phosphorylation[5][9]
SPEC-2Human Endometrial CancerApoptosis AssayNot specifiedIncreased PARP cleavage (apoptosis)[10]
KKU-213AHuman CholangiocarcinomaCell Death AssayDose-dependentIncrease in cell death[10]
TFK-1Human CholangiocarcinomaCell Death AssayDose-dependentIncrease in cell death[10]

Signaling Pathway

Elevated SRPK1 activity is implicated in various oncogenic signaling pathways, including the PI3K/AKT, MAPK/AKT, and Wnt/β-catenin pathways.[3] Inhibition of SRPK1 with SPHINX31 disrupts these pathways by preventing the phosphorylation of SRSFs, which in turn alters the splicing of downstream effector genes, such as VEGF, leading to reduced proliferation and angiogenesis.

SRPK1_Signaling_Pathway SRPK1 Signaling Pathway in Cancer Proliferation RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Growth Factors AKT AKT PI3K->AKT SRPK1 SRPK1 AKT->SRPK1 Activation SRSFs SRSFs (e.g., SRSF1) SRPK1->SRSFs Phosphorylation pSRSFs p-SRSFs (Active) SRSFs->pSRSFs Splicing Alternative Splicing of Pre-mRNA pSRSFs->Splicing Nuclear Translocation & Regulation VEGF Pro-proliferative mRNA isoforms (e.g., pro-angiogenic VEGF) Splicing->VEGF Proliferation Cell Proliferation, Angiogenesis, Metastasis VEGF->Proliferation SPHINX31 SPHINX31 SPHINX31->SRPK1 Inhibition MTT_Assay_Workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight (37°C, 5% CO₂) seed_cells->incubate1 treat_cells Treat cells with SPHINX31 dilutions incubate1->treat_cells incubate2 Incubate for desired treatment period (e.g., 24-72h) treat_cells->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (formazan formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate % Viability, IC50) read_absorbance->analyze_data end_node End analyze_data->end_node Crystal_Violet_Workflow Crystal Violet Staining Workflow start Start seed_and_treat Seed and Treat Cells with SPHINX31 start->seed_and_treat wash1 Wash cells with PBS seed_and_treat->wash1 fix_cells Fix cells with Methanol or PFA wash1->fix_cells stain_cells Stain with Crystal Violet Solution fix_cells->stain_cells wash2 Wash with water to remove excess dye stain_cells->wash2 dry_plate Air dry the plate wash2->dry_plate solubilize Solubilize dye with Acetic Acid or Methanol dry_plate->solubilize read_absorbance Measure Absorbance (540-590 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate Relative Cell Number) read_absorbance->analyze_data end_node End analyze_data->end_node

References

Troubleshooting & Optimization

Troubleshooting SR19881 insolubility in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor SR19881. The following information is designed to address common issues, particularly those related to its solubility in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor. As specific details on its mechanism of action are not publicly available, it is recommended to perform preliminary dose-response and target engagement studies to characterize its activity in your specific in vitro model. For the purpose of this guide, we will treat this compound as a representative hydrophobic compound that may, for example, act as a kinase inhibitor.

Q2: I've observed a precipitate after adding this compound to my cell culture media. What is the likely cause?

The most probable cause is the low aqueous solubility of this compound. Like many small molecule inhibitors, this compound is likely hydrophobic. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture media, the compound can precipitate out of solution. This occurs because the compound's concentration exceeds its solubility limit in the final aqueous environment.[1]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For optimal results, it is highly recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of polar and nonpolar compounds.[2]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%, with many cell lines showing sensitivity at concentrations above 0.1%.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Issue: Precipitation of this compound upon dilution in aqueous media

This is a common issue for hydrophobic compounds. Follow these steps to troubleshoot and prevent precipitation.

1. Optimize Stock Solution Preparation and Dilution Strategy

Proper preparation of the stock solution and a careful dilution method are critical to prevent precipitation.

  • Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO

    • Pre-weigh this compound: this compound has a molecular weight of 312.41 g/mol . To prepare a 10 mM stock solution, you will need 3.124 mg of the compound for every 1 mL of DMSO.

    • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

    • Mixing: Vortex the vial for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) can be applied. Gentle warming of the solution to 37°C may also aid in solubilization.

    • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Experimental Protocol: Serial Dilution into Aqueous Media

    • Pre-warm Media: Pre-warm your cell culture media or aqueous buffer to 37°C. Adding a compound to cold media can decrease its solubility.[3]

    • Intermediate Dilution (Recommended): Prepare an intermediate dilution of your this compound stock solution in DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO.

    • Final Dilution: Add the this compound stock or intermediate solution dropwise to the pre-warmed media while gently swirling or vortexing.[1] This rapid and even distribution helps prevent localized high concentrations that can lead to precipitation.[1]

    • Final DMSO Concentration: Ensure the final DMSO concentration in your working solution is within the tolerated range for your cell line (e.g., ≤ 0.1%).

2. Determine the Aqueous Solubility of this compound

If precipitation persists, it is advisable to determine the kinetic solubility of this compound in your specific cell culture medium.

  • Experimental Protocol: Kinetic Solubility Assessment

    • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.

    • Dilute in Media: Add a small, consistent volume of each DMSO dilution to your pre-warmed cell culture medium in a clear 96-well plate (e.g., 2 µL of each dilution into 198 µL of media). Include a DMSO-only control.

    • Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).

    • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measure, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.

    • Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear is the maximum working concentration you should use under these conditions.

Data Presentation: Solubility of this compound

The following tables provide hypothetical solubility data for this compound to guide your experimental design.

Solvent Approximate Solubility Notes
DMSO≥ 20 mg/mL (≥ 64 mM)Stock solutions should be clear.
PBS (pH 7.4)< 10 µMSolubility is significantly lower in aqueous buffers.

Table 1: Hypothetical Solubility of this compound in Common Solvents.

Cell Culture Medium Maximum Soluble Concentration (with 0.1% DMSO) Observation
DMEM + 10% FBS~ 5 µMClear solution
DMEM + 10% FBS10 µMFine precipitate observed after 2 hours
RPMI + 10% FBS~ 7.5 µMClear solution
RPMI + 10% FBS15 µMImmediate cloudiness

Table 2: Hypothetical Kinetic Solubility of this compound in Different Cell Culture Media.

Visualizations

Signaling Pathway Diagram

As the precise target of this compound is not defined, the following diagram illustrates a generic kinase signaling pathway that is a common target for small molecule inhibitors. This diagram is for illustrative purposes only.

G cluster_membrane Cell Membrane Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Phosphorylation Ligand Ligand Ligand->Receptor Activation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Kinase_3 Kinase_3 Kinase_2->Kinase_3 Phosphorylation Transcription_Factor Transcription_Factor Kinase_3->Transcription_Factor Activation Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response This compound This compound This compound->Kinase_2 Inhibition G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prepare_Stock Prepare 10 mM This compound Stock in DMSO Serial_Dilution Prepare Serial Dilutions of this compound in Culture Media Prepare_Stock->Serial_Dilution Cell_Seeding Seed Cells in 96-well Plates Add_to_Cells Add Dilutions to Cells Cell_Seeding->Add_to_Cells Serial_Dilution->Add_to_Cells Incubate Incubate for Desired Time Add_to_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT, CTG) Incubate->Viability_Assay Read_Plate Read Plate on Plate Reader Viability_Assay->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50 G Start Precipitation Observed Check_Stock Is Stock Solution Clear? Start->Check_Stock Remake_Stock Remake Stock: Use Sonication/Warming Check_Stock->Remake_Stock No Check_Dilution Dilution Method Optimized? Check_Stock->Check_Dilution Yes Remake_Stock->Check_Stock Optimize_Dilution Optimize Dilution: - Pre-warm media - Add dropwise - Vortex gently Check_Dilution->Optimize_Dilution No Check_Concentration Is Final Concentration Below Solubility Limit? Check_Dilution->Check_Concentration Yes Optimize_Dilution->Check_Dilution Determine_Solubility Determine Kinetic Solubility in Media Check_Concentration->Determine_Solubility No End Solution Clear Check_Concentration->End Yes Lower_Concentration Lower Final Working Concentration Determine_Solubility->Lower_Concentration Lower_Concentration->Check_Concentration Consider_Additives Still Precipitates? Consider Solubility Enhancers Lower_Concentration->Consider_Additives

References

Technical Support Center: In Vivo Experiments with SR19881

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the RIPK1 inhibitor, SR19881, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of inflammation and cell death pathways, including necroptosis.[1][2] In response to stimuli like tumor necrosis factor-alpha (TNFα), RIPK1 can initiate a signaling cascade that leads to the activation of NF-κB and cell survival.[1][3] However, under certain conditions, such as the inhibition of caspase-8, RIPK1 kinase activity can trigger a programmed form of necrosis called necroptosis, which involves RIPK3 and MLKL.[2][3] this compound inhibits the kinase activity of RIPK1, thereby blocking the necroptotic cell death pathway.[4]

Q2: What are the common challenges encountered during in vivo experiments with small molecule kinase inhibitors like this compound?

A2: Common challenges with small molecule kinase inhibitors in vivo include poor aqueous solubility, formulation instability, variable oral bioavailability, off-target effects, and unexpected toxicity.[5][6] For RIPK1 inhibitors specifically, it is important to carefully select the appropriate animal model and endpoints to accurately assess efficacy.

Q3: What is a recommended vehicle for in vivo administration of this compound?

A3: For poorly water-soluble compounds like many kinase inhibitors, a common vehicle formulation consists of a mixture of solvents and surfactants to improve solubility and stability. A widely used vehicle for in vivo studies is a combination of DMSO, PEG300, Tween-80, and saline or PBS.[7] A suggested starting formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] It is crucial to prepare the formulation fresh before each use and to visually inspect for any precipitation.[8]

Troubleshooting Guides

I. Formulation and Administration Issues

Q: I am observing precipitation of this compound in my vehicle formulation. What can I do?

A: Precipitation is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Prepare Fresh: Always prepare the formulation immediately before administration.

  • Sonication: Use a sonicator to aid in the dissolution of the compound in the vehicle.

  • Gentle Warming: Gently warm the vehicle (e.g., to 37°C) to increase solubility, but be cautious about the thermal stability of this compound.

  • Adjust Vehicle Composition: If precipitation persists, you can try altering the ratio of the components in your vehicle. For instance, increasing the percentage of PEG300 or Tween-80 may improve solubility.[9]

  • Particle Size Reduction: If you have access to the solid compound, reducing the particle size through techniques like micronization can improve the dissolution rate.[5]

Q: The viscosity of my formulation is too high for injection. How can I resolve this?

A: High viscosity is often due to a high concentration of polymers like PEG.

  • Decrease PEG Concentration: Try reducing the percentage of PEG300 in your formulation.

  • Alternative Solvents: Consider replacing a portion of the PEG300 with a less viscous solvent, but ensure compatibility and solubility of this compound.

  • Optimize Administration Technique: Use a larger gauge needle for injections if the viscosity cannot be sufficiently reduced.

II. Efficacy and Dosing Issues

Q: I am not observing the expected therapeutic effect in my animal model. What are potential reasons?

A: Lack of efficacy can stem from several factors:

  • Suboptimal Dose: The dose of this compound may be too low to achieve a therapeutic concentration at the target site. A dose-response study is recommended to determine the optimal dose.

  • Poor Bioavailability: If administering orally, the compound may have low absorption from the gastrointestinal tract. Consider evaluating the pharmacokinetic profile of this compound in your model.

  • Rapid Metabolism: The compound may be rapidly metabolized and cleared from the system. Pharmacokinetic analysis can provide insights into the half-life of the compound.

  • Inappropriate Animal Model: The chosen animal model may not accurately recapitulate the human disease pathology or the role of RIPK1 in the disease process.

Q: How do I determine the Maximum Tolerated Dose (MTD) for this compound?

A: An MTD study is crucial for establishing a safe and effective dose range.

  • Dose Escalation: Start with a low dose and gradually increase the dose in different cohorts of animals.[10]

  • Monitor for Toxicity: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, and any other adverse effects.

  • Define Dose-Limiting Toxicity (DLT): The MTD is typically defined as the highest dose at which no more than a certain percentage of animals (e.g., 10%) experience dose-limiting toxicities.[11]

III. Toxicity and Off-Target Effects

Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?

A: Toxicity can be related to the compound itself or the vehicle.

  • Vehicle Control Group: Always include a control group that receives only the vehicle to rule out any vehicle-related toxicity.[5]

  • Dose Reduction: If toxicity is observed in the this compound-treated group, reduce the dose.

  • Histopathology: At the end of the study, perform histopathological analysis of major organs to identify any potential organ toxicity.

  • Liver Enzyme Monitoring: Some RIPK1 inhibitors have been associated with elevated liver enzymes, so monitoring plasma levels of ALT and AST can be informative.

Q: How can I assess for potential off-target effects of this compound?

A: Off-target effects are a concern with many kinase inhibitors.

  • Selectivity Profiling: If possible, perform in vitro kinase profiling to assess the selectivity of this compound against a panel of other kinases.

  • Phenotypic Comparison: Compare the observed in vivo phenotype with that of genetic models (e.g., RIPK1 knockout or kinase-dead mice) to see if they align.[3]

  • Rescue Experiments: In cell-based assays, try to rescue the observed phenotype by overexpressing a wild-type or mutated form of the target protein.

Quantitative Data Summary

The following tables provide representative pharmacokinetic and efficacy data for other RIPK1 inhibitors. This information can serve as a reference for designing and interpreting your in vivo experiments with this compound.

Table 1: Representative Pharmacokinetic Parameters of RIPK1 Inhibitors in Mice

CompoundDose and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
GSK5471 mg/kg, oral980.5~200
GSK54710 mg/kg, oral8861~3000
GSK2982772120 mg, TID, oral (Human)15502.07370
GSK2982772240 mg, TID, oral (Human)28802.014300

Data for GSK547 is from mouse studies.[12] Data for GSK2982772 is from human studies and is provided for comparative purposes.[13]

Table 2: Example of In Vivo Efficacy Data for a RIPK1 Inhibitor

Animal ModelTreatment GroupDose (mg/kg, route)Outcome MeasureResult
Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)Vehicle Control-Survival Rate0%
Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)Compound 70 (RIPK1 inhibitor)10, i.p.Survival Rate80%

This data is for a different potent RIPK1 inhibitor and illustrates a typical efficacy endpoint.[4]

Experimental Protocols

General Protocol for an In Vivo Efficacy Study in a Mouse Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)

  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose), with n=8-10 mice per group.

  • This compound Formulation: Prepare this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare the formulation fresh on the day of dosing.

  • Dosing: Administer this compound or vehicle via oral gavage or intraperitoneal injection at the predetermined doses one hour prior to the TNFα challenge.

  • SIRS Induction: Induce SIRS by intraperitoneal injection of mouse TNFα (e.g., 10 mg/kg).

  • Monitoring: Monitor the mice for survival and body temperature at regular intervals for up to 48 hours.

  • Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and log-rank tests. Analyze body temperature data using appropriate statistical tests (e.g., two-way ANOVA).

Mandatory Visualizations

Signaling Pathway Diagram

RIPK1_Signaling_Pathway cluster_death Cell Fate Decision TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits NFkB NF-κB Activation (Pro-survival) Complex_I->NFkB Complex_IIa Complex IIa (FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Deubiquitination Apoptosis Apoptosis Complex_IIa->Apoptosis Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_IIa->Complex_IIb Caspase-8 inhibition Necroptosis Necroptosis Complex_IIb->Necroptosis This compound This compound This compound->Complex_IIb Inhibits RIPK1 Kinase Activity

Caption: RIPK1 signaling pathway leading to cell survival, apoptosis, or necroptosis.

Experimental Workflow Diagram

In_Vivo_Workflow start Start: Animal Acclimatization randomization Randomization into Treatment Groups start->randomization formulation Prepare this compound Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) randomization->formulation dosing Administer Vehicle or this compound (e.g., Oral Gavage) formulation->dosing induction Induce Disease Model (e.g., TNFα injection) dosing->induction monitoring Monitor Efficacy Endpoints (e.g., Survival, Biomarkers) induction->monitoring toxicity Monitor Toxicity (e.g., Body Weight, Clinical Signs) induction->toxicity endpoint Endpoint: Tissue/Blood Collection monitoring->endpoint toxicity->endpoint analysis Data Analysis (Statistical Evaluation) endpoint->analysis end End of Study analysis->end

References

Technical Support Center: Optimizing the Efficacy of SR19881 in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "SR19881" did not yield specific information on a molecule with this designation. It is presumed that this compound is a representative small molecule inhibitor. This guide therefore focuses on a well-characterized class of inhibitors targeting the PI3K/Akt/mTOR pathway, a critical signaling cascade in many cancers, including breast cancer. The information provided is based on established knowledge of this pathway and its inhibitors, using the MCF-7 breast cancer cell line as a primary model system.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a PI3K/Akt/mTOR pathway inhibitor like this compound?

A1: this compound is designed to inhibit one or more key kinases in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] In many breast cancers, this pathway is hyperactivated due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN.[4][5] By blocking this pathway, this compound aims to reduce cancer cell proliferation and induce apoptosis.

Q2: In which breast cancer models is this compound likely to be most effective?

A2: The efficacy of a PI3K/Akt/mTOR inhibitor is often greatest in cancer models with a dysregulated pathway.[4][6] For breast cancer, cell lines with PIK3CA mutations (such as MCF-7, which carries an E545K mutation) or PTEN loss are generally more sensitive to these inhibitors.[7][8]

Q3: What are typical starting concentrations for in vitro experiments with an inhibitor like this compound?

A3: The optimal concentration will vary depending on the specific inhibitor and the cell line. However, a common starting point for in vitro studies is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 0.01 nM to 10 µM).[9][10] Based on published data for various PI3K inhibitors in MCF-7 cells, the half-maximal inhibitory concentration (IC50) for cell viability is often in the nanomolar range.[10][11]

Troubleshooting Guide

Q4: My results with this compound are inconsistent. What are the common causes?

A4: Inconsistent results can stem from several factors:

  • Cell Line Instability: Use cells from a low passage number to ensure consistent genetic and phenotypic characteristics.

  • Inhibitor Preparation: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment to avoid degradation.

  • Experimental Variability: Ensure uniform cell seeding density and consistent incubation times. High variability between replicate wells in a viability assay can be due to uneven cell distribution or "edge effects" in the plate.[8]

Q5: I am not observing the expected decrease in cell viability. How can I troubleshoot this?

A5: If this compound is not reducing cell viability as expected, consider the following:

  • Confirm Pathway Inhibition: Use Western blotting to verify that this compound is inhibiting its target. A key biomarker is the phosphorylation of Akt at Ser473 (p-Akt). A potent inhibitor should significantly reduce p-Akt levels.[8]

  • Activation of Feedback Loops: Inhibition of the PI3K/mTOR pathway can sometimes trigger compensatory feedback loops, such as the reactivation of upstream signaling, which can blunt the inhibitor's effect.[12]

  • Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms. Consider using a different cell line or combining this compound with another agent.

Q6: I am observing off-target effects. How can I mitigate these?

A6: Off-target effects are a known challenge with kinase inhibitors.

  • Dose Optimization: Use the lowest effective concentration of this compound to minimize off-target activity.

  • Specificity Profiling: If possible, consult kinase profiling data for this compound to understand its selectivity.

  • Control Experiments: Use multiple, structurally distinct inhibitors of the same target to confirm that the observed phenotype is due to on-target inhibition.

Quantitative Data Summary

The following table summarizes typical IC50 values for various PI3K/mTOR inhibitors in the MCF-7 breast cancer cell line, which can serve as a reference for designing experiments with this compound.

Inhibitor NameTarget(s)MCF-7 IC50 (Viability)Reference
Pictilisib (GDC-0941)Pan-Class I PI3K~0.5 µM[4]
Buparlisib (BKM120)Pan-Class I PI3K~0.5 µM[13]
Alpelisib (BYL719)PI3Kα~0.4 µM[7]
GP262 (PROTAC)PI3K/mTOR Degrader161.6 ± 21 nM[10]
CH5132799Pan-Class I PI3K~14 nM (Biochemical)[14]

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol determines the effect of this compound on cell viability by measuring ATP levels.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed 5,000 MCF-7 cells per well in a 96-well plate and allow them to adhere overnight.[8]

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Treat the cells with this dilution series (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.[8]

  • Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Protocol 2: Western Blot for p-Akt (Ser473) Inhibition

This protocol is used to confirm the on-target activity of this compound.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) or vehicle control for 2 hours.[8]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.[8]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibition PTEN PTEN PTEN->PIP3 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis v_seed Seed MCF-7 cells (96-well plate) v_treat Treat with this compound (72 hours) v_seed->v_treat v_assay Add CellTiter-Glo® reagent v_treat->v_assay v_read Read Luminescence v_assay->v_read w_seed Seed MCF-7 cells (6-well plate) w_treat Treat with this compound (2 hours) w_seed->w_treat w_lyse Lyse cells & quantify protein w_treat->w_lyse w_blot SDS-PAGE, Transfer, & Probe (p-Akt, Total Akt) w_lyse->w_blot w_detect Detect & Analyze w_blot->w_detect

References

Technical Support Center: Investigating and Mitigating Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "SR19881" did not yield any specific public information. Therefore, this technical support guide has been created as a general resource for researchers, scientists, and drug development professionals working with novel small molecule inhibitors where the off-target profile may be unknown. The principles and protocols described here are broadly applicable for the identification, validation, and mitigation of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2][3] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common occurrence.[2] These unintended interactions are a significant concern for several reasons:

  • Cellular Toxicity: Off-target binding can disrupt essential cellular pathways, leading to cell death or other toxic effects that are not related to the inhibition of the intended target.[1][2]

  • Lack of Translatability: Promising results in preclinical models may not translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.

Minimizing off-target effects is therefore critical for obtaining reliable experimental data and for the development of safe and effective therapeutics.[1]

Q2: What are the primary methods for identifying potential off-target effects?

A2: A multi-pronged approach is recommended, combining computational and experimental methods. Key experimental strategies include:

  • Biochemical Screening: Large-scale panels, such as kinome scans, are used to assess the binding affinity or inhibitory activity of a compound against a large number of purified proteins (e.g., over 400 kinases).[4][5] This is often the first step in identifying potential off-targets.

  • Chemoproteomics: Unbiased, proteome-wide approaches like Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) or affinity purification-mass spectrometry can identify protein targets that physically interact with your compound in a cellular context.[4][6][7][8]

  • Cell-Based Pathway Profiling: Using reporter assays or other functional readouts for various signaling pathways can help identify which pathways are affected by your compound in living cells.[9][10]

  • Phenotypic Screening: Advanced screening techniques, including genetic screening (e.g., using CRISPR-Cas9) in conjunction with your compound, can help elucidate the pathways and potential off-target interactions responsible for a particular phenotype.[3]

Q3: How can I proactively mitigate off-target effects in my experimental design?

A3: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:

  • Use the Lowest Effective Concentration: Titrate your compound to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[1]

  • Employ Control Compounds: If available, include a structurally similar but inactive analog of your compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Orthogonal Approaches: Use a second, structurally distinct inhibitor of the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Validation: The most rigorous approach is to combine your compound treatment with genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR-Cas9) of the intended target.[1] If the phenotype is lost or reduced in the absence of the target protein, it provides strong evidence for an on-target mechanism.

Q4: What is the difference between a biochemical assay and a cell-based assay for selectivity profiling?

A4: Both are important for characterizing an inhibitor, but they provide different types of information:

  • Biochemical Assays (e.g., KINOMEscan®) use purified proteins and measure the direct interaction (binding or enzymatic inhibition) between your compound and a panel of potential targets in a simplified, in vitro environment.[5][11] They are excellent for identifying a broad list of potential off-targets and provide quantitative affinity measurements.[4] However, they do not account for cellular factors.

  • Cell-Based Assays (e.g., NanoBRET® Target Engagement, CETSA) measure target engagement or pathway modulation within living cells.[4][10][11] These assays provide more physiologically relevant data because they account for cell permeability, efflux pumps, compound metabolism, and the competition with intracellular concentrations of cofactors like ATP.[11] A compound's selectivity profile in a biochemical assay may not always reflect its selectivity in a live cell.[4]

Troubleshooting Guides

Issue 1: My compound is more potent in cell viability assays than expected based on its on-target IC50.

Potential Cause Troubleshooting/Validation Steps
Potent off-target effects on proteins essential for cell survival. [2]1. Perform a broad kinome scan or proteomic profiling to identify off-targets. 2. Compare the cell viability IC50 with the IC50 for inhibition of potential off-target proteins identified in your screen.[2] 3. Use a genetic approach (e.g., CRISPR knockout) to validate if the potent viability effect is dependent on the identified off-target(s).
Inhibition of non-kinase proteins crucial for viability. [2]1. Employ unbiased chemoproteomic methods (e.g., affinity purification-mass spectrometry) to identify non-kinase binding partners. 2. Validate these interactions using orthogonal methods like CETSA.

Issue 2: My compound shows the desired on-target inhibition, but I also see unexpected phenotypic changes.

Potential Cause Troubleshooting/Validation Steps
The phenotype is driven by an off-target effect. 1. Validate the phenotype with a structurally different inhibitor for the same target. 2. Perform a rescue experiment by overexpressing a drug-resistant mutant of the on-target protein. If the phenotype persists, it is likely an off-target effect. 3. Use your kinome scan or proteomics data to hypothesize which off-target might be responsible and test this with a specific inhibitor for that off-target.
The on-target protein has a previously unknown function. 1. Use genetic methods (siRNA/CRISPR) to phenocopy the effect of the inhibitor. If the genetic perturbation reproduces the unexpected phenotype, it is likely a true biological function of the target.

Issue 3: I'm seeing inconsistent results between different cell lines.

Potential Cause Troubleshooting/Validation Steps
The expression levels of the on-target or off-target proteins vary between cell lines. [1]1. Perform Western blotting or qPCR to quantify the expression levels of your on-target protein and key identified off-targets in the different cell lines. 2. Correlate the expression levels with the observed phenotypic response to your compound.
Different cell lines have different dependencies on the on-target or off-target pathways. 1. Characterize the baseline activity of the relevant signaling pathways in each cell line. 2. Choose cell lines that are known to be dependent or independent of your target pathway for validation experiments.

Data Presentation

Table 1: Example Kinome Scan Data for "Compound X" (at 1 µM)

This table summarizes hypothetical data from a competition binding assay, showing the percentage of kinase bound by the control that is displaced by 1 µM of "Compound X". Lower numbers indicate stronger binding.

Kinase Target Gene Symbol Kinase Family % of Control Selectivity Note
Target Kinase A TKA TK 0.5 On-Target
Off-Target Kinase 1OTK1CAMK2.5High Affinity Off-Target
Off-Target Kinase 2OTK2AGC8.0Moderate Affinity Off-Target
Off-Target Kinase 3OTK3CMGC35.0Low Affinity Off-Target
Off-Target Kinase 4OTK4TK95.0No Significant Binding

Table 2: Comparative IC50 Values of "Compound X" on On-Target vs. Off-Target Pathways

This table presents hypothetical IC50 values from cell-based assays, comparing the potency of "Compound X" on its intended pathway versus a pathway modulated by a known off-target.

Assay Cell Line Readout IC50 (nM) Interpretation
On-Target PathwayCell Line Ap-TKA (Y123)50Potent on-target inhibition.
Off-Target PathwayCell Line Bp-OTK1 Substrate (S45)2505-fold less potent on the off-target pathway.
Cell ViabilityCell Line BATP Content150The higher potency in the viability assay compared to the off-target pathway suggests other off-targets may contribute to toxicity.

Experimental Protocols

Protocol 1: Kinome-Wide Off-Target Profiling (Competition Binding Assay)

Objective: To identify the kinase targets and off-targets of a compound by measuring its binding affinity against a large panel of kinases.

Methodology: (Based on platforms like KINOMEscan®)[2][5][12]

  • Compound Preparation: Solubilize the test compound in DMSO to create a high-concentration stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of the test compound.

  • Binding Reaction: In each well of a multi-well plate, combine the test compound with a specific kinase that is tagged (e.g., with DNA), and an immobilized, active-site directed ligand. The test compound will compete with the immobilized ligand for binding to the kinase.

  • Incubation: Allow the binding reactions to reach equilibrium.

  • Affinity Capture: The kinase-ligand complexes are captured on a solid support. Kinases that are bound to the test compound will not be captured and are washed away.

  • Quantification: The amount of kinase captured on the solid support is quantified, typically using qPCR for the DNA tag.

  • Data Analysis: The amount of kinase measured in the presence of the test compound is compared to a DMSO vehicle control. The results are often expressed as "% of Control", where a lower percentage indicates stronger binding of the test compound to the kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound in intact cells by measuring the change in thermal stability of a protein upon ligand binding.[1][4]

Methodology:

  • Cell Treatment: Treat intact cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thawing or sonication.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g).

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the target protein.

Protocol 3: Western Blotting for Off-Target Pathway Activation

Objective: To determine if a compound modulates the activity of a signaling pathway controlled by a potential off-target kinase.

Methodology:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a dose-response of the test compound for a specified time. Include positive and negative controls.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the potential off-target kinase (e.g., p-STAT3, p-SRC).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Strip the membrane and re-probe with an antibody for the total protein of the downstream substrate and a loading control (e.g., GAPDH, β-actin). Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase TKA On-Target: Target Kinase A RTK->TKA Activates SubstrateA Substrate A TKA->SubstrateA Phosphorylates OTK1 Off-Target: Off-Target Kinase 1 SubstrateB Substrate B OTK1->SubstrateB Phosphorylates OTK2 Off-Target: Off-Target Kinase 2 SubstrateC Substrate C OTK2->SubstrateC Phosphorylates PhenotypeA Desired Phenotype SubstrateA->PhenotypeA Leads to PhenotypeB Side Effect 1 SubstrateB->PhenotypeB Leads to PhenotypeC Side Effect 2 SubstrateC->PhenotypeC Leads to CompoundX Compound X CompoundX->TKA Inhibits (intended) CompoundX->OTK1 Inhibits (unintended) CompoundX->OTK2 Inhibits (unintended)

Caption: Hypothetical signaling pathway of an on-target and two off-target kinases.

G start Start: Unexpected Phenotype Observed biochem Step 1: Biochemical Profiling (e.g., Kinome Scan) start->biochem proteomics Step 2: Unbiased Cellular Profiling (e.g., CETSA-MS) biochem->proteomics Identify potential off-targets validation Step 3: Cellular Validation (Western Blot, Reporter Assays) proteomics->validation Confirm cellular engagement genetic Step 4: Genetic Validation (CRISPR/siRNA of Off-Target) validation->genetic Test functional consequence conclusion Conclusion: Identify Off-Target Responsible for Phenotype genetic->conclusion

Caption: Experimental workflow for identifying and validating off-target effects.

G start Unexpected Result with Compound X q1 Is the phenotype observed with a structurally distinct inhibitor of the same target? start->q1 on_target Likely an On-Target Effect q1->on_target  Yes off_target Likely an Off-Target Effect q1->off_target  No

Caption: Logic diagram for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Refining SR19881 Experimental Design for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in achieving reproducible results with SR19881, a hypothetical inhibitor of the RAF/MEK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation, survival, and differentiation. It is designed to block the phosphorylation and activation of key downstream components of this cascade.

Q2: Which cell lines are recommended for initial this compound experiments?

A2: For initial characterization, we recommend using cell lines with known mutations that lead to hyperactivation of the RAF/MEK/ERK pathway, such as A375 (BRAF V600E mutant) or HCT116 (KRAS mutant) cells. A cell line with wild-type BRAF and RAS, such as MCF7, can serve as a negative control.

Q3: What is the optimal concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound is cell line-dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific cell line and assay.

Q4: How should I prepare this compound for in vitro experiments?

A4: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. For cell culture experiments, further dilute the stock solution in a complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guides

Cell-Based Assays

High variability and unexpected results are common challenges in cell-based assays.[1][2] This guide addresses potential issues when assessing the effect of this compound on cell viability and signaling.

Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, edge effects due to evaporation, or inconsistent compound addition.[3][4]Ensure thorough cell suspension mixing before seeding. To minimize edge effects, do not use the outer wells of the microplate or fill them with sterile PBS.[3] Use a calibrated multichannel pipette for compound addition.
No significant effect of this compound on cell viability The cell line used is not dependent on the RAF/MEK/ERK pathway for survival. The concentration of this compound is too low. The incubation time is too short.Confirm the activation status of the ERK pathway in your cell line via Western blot. Perform a dose-response experiment with a wider concentration range. Extend the incubation time (e.g., from 24 to 48 or 72 hours).
High background signal in viability assays Contamination of cell culture with bacteria or yeast. Autofluorescence from the compound or media components.[5]Regularly test for mycoplasma contamination.[2] Use phenol red-free media for fluorescence-based assays.[5] Run a "compound only" control (no cells) to measure background fluorescence/luminescence.
Western Blotting

Western blotting is a key technique to confirm the mechanism of action of this compound by measuring the phosphorylation of ERK.[6][7]

Problem Possible Cause Recommended Solution
Weak or no signal for phosphorylated ERK (p-ERK) Insufficient protein loading. Low primary antibody concentration. Inefficient protein transfer to the membrane.[6][7]Ensure accurate protein quantification and load a sufficient amount of protein (20-30 µg). Optimize the primary antibody dilution; try a higher concentration or overnight incubation at 4°C. Verify transfer efficiency with Ponceau S staining.[7] For large proteins, consider a wet transfer method.[6]
High background on the blot Insufficient blocking. Primary or secondary antibody concentration is too high. Inadequate washing.[6][7]Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[6] Optimize antibody concentrations by performing a titration. Increase the number and duration of wash steps.[7]
Multiple non-specific bands Primary antibody is not specific enough. Protein overloading. Protein degradation.[7]Use a highly specific monoclonal antibody. Reduce the amount of protein loaded per well.[7] Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[6]

Experimental Protocols

Protocol 1: Western Blotting for p-ERK and Total ERK

This protocol details the procedure to assess the effect of this compound on ERK phosphorylation.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein onto a polyacrylamide gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (e.g., 1:1000 dilution) and total ERK (e.g., 1:1000 dilution) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to measure the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours in a cell culture incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value of this compound.

Mandatory Visualizations

SR19881_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK p This compound This compound This compound->RAF ERK ERK MEK->ERK p TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation WesternBlot_Workflow start Cell Seeding & Treatment with this compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-ERK, Total ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (Band Quantification) detection->analysis CellViability_Workflow start Cell Seeding (96-well plate) treatment This compound Treatment (Dose-Response) start->treatment incubation 72h Incubation treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout analysis Data Analysis (IC50 Determination) readout->analysis

References

Technical Support Center: Overcoming SR19881 Delivery Challenges in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo delivery of the Liver X Receptor (LXR) inverse agonist, SR19881, and related compounds such as SR9243 and SR9238.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Liver X Receptor (LXR) inverse agonist. LXRα and LXRβ are nuclear receptors that regulate the transcription of genes involved in lipid metabolism, cholesterol homeostasis, and inflammation.[1][2] Unlike LXR agonists which activate these receptors, this compound binds to LXRs and promotes the recruitment of co-repressors, leading to the suppression of LXR-mediated gene transcription.[1][3] This inhibitory action primarily targets genes involved in de novo lipogenesis, making it a promising candidate for treating metabolic diseases such as non-alcoholic steatohepatitis (NASH).

Q2: What are the main challenges in delivering this compound in animal models?

A2: The primary challenge in delivering this compound and similar LXR inverse agonists is their hydrophobic nature and poor water solubility.[4][5] This can lead to several issues, including:

  • Difficulty in preparing stable and homogenous formulations for injection.

  • Precipitation of the compound upon administration into the aqueous physiological environment, a phenomenon known as "crashing out".[6][7]

  • Low bioavailability and inconsistent drug exposure in animal models.[5]

Q3: What are the recommended administration routes for this compound in animal studies?

A3: Based on studies with structurally similar LXR inverse agonists like SR9243 and SR9238, the most commonly reported and effective route of administration is intraperitoneal (IP) injection.[4][8][9] This route allows for direct absorption into the systemic circulation, bypassing initial gastrointestinal degradation.

Troubleshooting Guides

Issue 1: Compound Precipitation During Formulation Preparation

Problem: My this compound powder is not dissolving in the vehicle, or it precipitates out of solution after preparation.

Potential Cause Explanation Recommended Solution
Inappropriate Solvent This compound is hydrophobic and will not dissolve in aqueous solutions like saline or PBS alone.Use a solubilizing agent. Dimethyl sulfoxide (DMSO) is a common choice for initial dissolution.[10][11]
Low Temperature The solubility of many compounds decreases at lower temperatures.Gently warm the solvent (e.g., to 37°C) and use sonication to aid dissolution.[4]
Incorrect Order of Mixing Adding components in the wrong order can cause the compound to precipitate.Always dissolve the compound completely in the primary organic solvent (e.g., DMSO) before adding any co-solvents or aqueous components.
High Concentration The desired final concentration may exceed the solubility limit of the vehicle.Determine the maximum soluble concentration by preparing serial dilutions and observing for precipitation.[6]
Issue 2: Precipitation Upon Injection or Poor In Vivo Efficacy

Problem: I observe precipitation at the injection site, or the compound shows inconsistent or no effect in my animal model.

Potential Cause Explanation Recommended Solution
"Crashing Out" in Aqueous Environment The rapid dilution of the organic solvent-based formulation in the aqueous environment of the body can cause the hydrophobic compound to precipitate.[6][7]Use a co-solvent formulation to improve stability. A common vehicle for similar compounds is a mixture of DMSO, Tween-80 (a surfactant), and saline.[8] A suggested starting formulation is 10% DMSO, 10% Tween-80, and 80% saline.[8] Another option is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[11]
Inadequate Vehicle Composition The chosen vehicle may not be sufficient to maintain the solubility of the compound in vivo.Optimize the vehicle composition. Consider using other biocompatible co-solvents such as polyethylene glycol (PEG400), N,N-Dimethylacetamide (DMA), or propylene glycol (PG).[12] Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or nanocrystal formulations can also be explored for oral administration.[5][13]
Incorrect Administration Technique Rapid injection can promote precipitation.Administer the formulation as a slow bolus to allow for gradual dilution and distribution.

Quantitative Data Summary

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubility
SR9243 DMSO≥25.2 mg/mL[4]
EthanolInsoluble[4]
WaterInsoluble[4]
SR9238 DMSOSoluble to 100 mM
DMSO< 1 mg/mL (insoluble or slightly soluble), Sonication is recommended[11]
DMSO5 mg/ml[10]
DMF5 mg/ml[10]
DMF:PBS (pH 7.2) (1:2)0.3 mg/ml[10]
EthanolInsoluble[9]
WaterInsoluble[9]

Table 2: Pharmacokinetic Parameters of SR9238 in Mice (IP Administration)

ParameterValueReference
Tissue Distribution Detected in the liver and intestine 2 hours post-injection.[9][14]
Plasma Concentration Not detectable in plasma, skeletal muscle, or brain.[9]
Liver Concentration Approximately 6 µM at 2 hours post-injection.[11][14]

Note: Detailed pharmacokinetic data such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability for this compound and its analogues are not extensively published. SR9238 is noted to have liver-specific exposure.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection

This protocol is based on formulations used for the similar LXR inverse agonist, SR9243.[8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to the tube to achieve a high-concentration stock solution (e.g., 50 mg/mL). Ensure the final volume of DMSO does not exceed 10% of the total formulation volume.

  • Vortex and, if necessary, sonicate the mixture until the this compound is completely dissolved.

  • In a separate sterile tube, add the appropriate volume of Tween-80 (to constitute 10% of the final volume).

  • Slowly add the this compound/DMSO stock solution to the Tween-80 while vortexing.

  • Gradually add the sterile saline to the mixture while continuously vortexing to reach the final desired volume and concentration (e.g., for a 30 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 7.5 mg/mL).

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

Visualizations

LXR_Inverse_Agonist_Signaling_Pathway cluster_nucleus Nucleus LXR LXR RXR RXR LXR->RXR heterodimerizes with LXRE LXR Response Element (LXRE) LXR->LXRE binds to RXR->LXRE binds to CoR Co-repressor Complex CoR->LXR is recruited by Lipogenic_Genes Lipogenic Genes (e.g., SREBP-1c, FAS, SCD1) LXRE->Lipogenic_Genes suppresses transcription of This compound This compound This compound->LXR binds to

Caption: LXR inverse agonist this compound signaling pathway.

experimental_workflow cluster_formulation Formulation Preparation cluster_administration Animal Administration cluster_analysis Analysis a 1. Dissolve this compound in DMSO b 2. Add Tween-80 a->b c 3. Add Saline b->c d 4. Intraperitoneal (IP) Injection c->d e 5. Monitor for Adverse Effects d->e f 6. Collect Tissues/ Plasma e->f g 7. Pharmacokinetic & Pharmacodynamic Analysis f->g

Caption: Experimental workflow for this compound in vivo studies.

troubleshooting_logic cluster_formulation During Formulation cluster_injection Post-Injection start Precipitation Observed? form_check_solvent Is the solvent appropriate? start->form_check_solvent During Formulation inj_check_vehicle Is a co-solvent vehicle used? start->inj_check_vehicle Post-Injection form_use_dmso Use DMSO for initial dissolution form_check_solvent->form_use_dmso No form_check_temp Is the solution warmed/sonicated? form_check_solvent->form_check_temp Yes form_warm_sonicate Warm to 37°C and/or sonicate form_check_temp->form_warm_sonicate No form_check_conc Is the concentration too high? form_check_temp->form_check_conc Yes form_lower_conc Lower the final concentration form_check_conc->form_lower_conc Yes inj_use_cosolvent Use a co-solvent system (e.g., DMSO/Tween-80/Saline) inj_check_vehicle->inj_use_cosolvent No inj_check_technique Was the injection slow? inj_check_vehicle->inj_check_technique Yes inj_slow_injection Administer as a slow bolus inj_check_technique->inj_slow_injection No

Caption: Troubleshooting logic for this compound precipitation issues.

References

Technical Support Center: Interpreting Unexpected Results from SR19881 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from studies involving the novel compound SR19881. Our goal is to help you navigate discrepancies between expected and observed outcomes and identify potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: My in-vitro results with this compound are not correlating with my in-vivo model. What could be the reason?

A1: Discrepancies between in-vitro and in-vivo results are a common challenge in drug development. Several factors could contribute to this, including:

  • Pharmacokinetics and Metabolism: this compound may be rapidly metabolized or poorly distributed to the target tissue in an in-vivo setting, leading to lower efficacy than observed in vitro.

  • Off-Target Effects: In a complex biological system, this compound might interact with unintended targets, causing unforeseen phenotypes that mask or counteract the expected on-target effect.[1][2][3]

  • Model System Differences: The specific cell line used for in-vitro studies may not fully recapitulate the complexity of the disease model in vivo.

Q2: I'm observing a phenotype that is inconsistent with the known function of the intended target of this compound. How can I investigate this?

A2: This situation strongly suggests a potential off-target effect. A systematic approach to investigate this includes:

  • Target Engagement Assays: Confirm that this compound is binding to its intended target at the expected concentration.

  • Selectivity Profiling: Screen this compound against a panel of related and unrelated targets (e.g., kinases, GPCRs) to identify potential off-targets.

  • Gene Expression Analysis: Perform transcriptomic analysis (e.g., RNA-seq) on cells or tissues treated with this compound to identify global changes in gene expression that may point towards the engagement of alternative pathways.

Q3: We've identified a potential off-target for this compound. What are the next steps?

A3: Once a potential off-target is identified, the following steps are crucial:

  • Validate the Interaction: Use orthogonal assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to confirm the binding of this compound to the off-target protein.

  • Determine Functional Consequence: Investigate whether the binding of this compound to the off-target has a functional effect (agonist, antagonist, or allosteric modulator).

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that can reduce binding to the off-target while maintaining on-target potency.

Troubleshooting Guides

Guide 1: Investigating Off-Target Effects of this compound

This guide outlines a workflow for identifying and validating potential off-target effects of this compound.

Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_mitigation Mitigation Strategy phenotype Unexpected Phenotype Observed profiling Broad Kinase/Target Profiling phenotype->profiling Hypothesis Generation binding_assay Direct Binding Assays (SPR, ITC) profiling->binding_assay Candidate Off-Targets functional_assay Cell-based Functional Assays binding_assay->functional_assay Confirmed Interaction sar Structure-Activity Relationship (SAR) functional_assay->sar Functional Validation lead_op Lead Optimization sar->lead_op Improved Selectivity

Workflow for investigating off-target effects.
Guide 2: Differentiating On-Target vs. Off-Target Phenotypes

This guide provides a logical framework for dissecting observed cellular phenotypes.

Phenotype_Deconvolution start Phenotype Observed with this compound knockdown Does target knockdown/knockout replicate the phenotype? start->knockdown rescue Can overexpression of the target rescue the phenotype? knockdown->rescue Yes off_target Phenotype is likely off-target knockdown->off_target No rescue->off_target No on_target Phenotype is likely on-target rescue->on_target Yes

Decision tree for phenotype attribution.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes hypothetical data from a kinase panel screening to assess the selectivity of this compound.

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase 10 1
Off-Target Kinase A505
Off-Target Kinase B50050
Off-Target Kinase C>10,000>1000

Table 2: Comparison of In-Vitro Potency and Cellular Activity

This table illustrates a common scenario where in-vitro potency does not directly translate to cellular activity, suggesting potential issues like cell permeability or off-target effects.

Assay TypeThis compound EC50 (nM)Control Compound EC50 (nM)
Biochemical Assay (On-Target)1525
Cellular Assay (Phenotypic)50030

Experimental Protocols

Protocol 1: Target Engagement Assay using Cellular Thermal Shift Assay (CETSA)

Objective: To verify that this compound binds to its intended target in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures. Target protein stabilization upon ligand binding will result in a higher melting temperature.

  • Protein Fractionation: Separate soluble and aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Protocol 2: Genome-Wide Off-Target Identification using GUIDE-seq

Objective: To identify potential off-target cleavage sites of a CRISPR/Cas9 system, a technique analogous to identifying off-targets of small molecules by assessing their global impact. While not directly for small molecules, the principle of unbiased, genome-wide screening is relevant. A major concern in the application of the CRISPR/Cas9 system is its off-target effects, namely the deposition of unexpected, unwanted, or even adverse alterations to the genome.[4]

Methodology:

  • Cell Transfection: Introduce Cas9 nuclease, a guide RNA targeting the gene of interest, and a double-stranded oligodeoxynucleotide (dsODN) tag into cells.

  • Genomic DNA Cleavage and Tag Integration: At both on-target and off-target sites where the Cas9 nuclease creates a double-strand break, the dsODN tag is integrated.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA, shear, and amplify the tag-containing fragments. Perform next-generation sequencing.

  • Data Analysis: Map the sequencing reads to the reference genome to identify the locations of tag integration, which correspond to the on- and off-target cleavage sites. The off-target sites often have sequence similarity to the intended target.[4]

References

Adjusting SR19881 dosage for optimal receptor activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SR19881, a potent dual agonist of Estrogen-Related Receptor gamma (ERRγ) and Estrogen-Related Receptor beta (ERRβ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a synthetic small molecule that acts as a potent dual agonist for two orphan nuclear receptors: Estrogen-Related Receptor gamma (ERRγ) and Estrogen-Related Receptor beta (ERRβ). It activates these receptors, leading to the modulation of target gene expression.

Q2: What are the reported EC50 values for this compound?

The half-maximal effective concentrations (EC50) for this compound are reported to be 0.39 µM for ERRγ and 0.63 µM for ERRβ in in vitro assays.

Q3: What are the known cellular functions regulated by ERRγ and ERRβ?

ERRγ and ERRβ are transcription factors that play crucial roles in regulating cellular metabolism. ERRγ is known to be involved in the control of gluconeogenesis, lipogenesis, and mitochondrial biogenesis.[1][2] ERRβ is implicated in embryonic development, stem cell maintenance, and has antiproliferative effects in some cancer cell lines.[3][4][5]

Q4: Does this compound require a cofactor for its activity?

The activity of ERRγ and ERRβ, and consequently the effects of this compound, can be significantly enhanced by the presence of coactivators, most notably the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[6]

Troubleshooting Guide

Issue 1: No significant receptor activation observed after this compound treatment.

Possible Cause Troubleshooting Step
Incorrect Dosage Ensure the final concentration of this compound in your assay is within the effective range (e.g., 0.1 µM to 10 µM). Prepare fresh dilutions from a validated stock solution.
Low Coactivator Expression The target cells may have low endogenous levels of essential coactivators like PGC-1α. Consider co-transfecting an expression vector for PGC-1α to enhance the transcriptional response.
Cell Line Unresponsive The chosen cell line may not be suitable. Use a cell line known to have a functional ERR signaling pathway, such as HepG2 or HEK293T.[1]
Assay System Issues Verify the integrity of your reporter plasmid and the efficiency of your transfection. Run positive controls with known ERR agonists to validate the assay system.
Compound Degradation This compound may have degraded. Store the compound as recommended by the supplier and use freshly prepared solutions for experiments.

Issue 2: High background signal in the receptor activation assay.

Possible Cause Troubleshooting Step
Constitutive Activity ERRγ and ERRβ are known to have high constitutive activity, meaning they can be active even without a ligand.[7][8][9][10] This is expected. To measure the effect of this compound, compare the signal from treated cells to untreated or vehicle-treated cells.
Promoter Leakiness The reporter construct may have a "leaky" promoter. Use a reporter with a minimal promoter and multiple copies of the Estrogen-Related Response Element (ERRE).
Over-transfection Too much reporter plasmid can lead to high background. Optimize the amount of plasmid DNA used for transfection.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Target Receptor EC50 (µM)
ERRγ0.39
ERRβ0.63

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for ERRγ/β Activation

This protocol is designed to quantify the activation of ERRγ or ERRβ by this compound in a cellular context.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM

  • Lipofectamine 2000 (or similar transfection reagent)

  • pGL4.35[luc2P/9XGAL4 UAS/Hygro] vector (Promega)

  • Expression vector for a GAL4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of human ERRγ or ERRβ

  • (Optional) Expression vector for PGC-1α

  • This compound stock solution (in DMSO)

  • Luciferase Assay System (e.g., Promega ONE-Glo)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.

  • Transfection:

    • For each well, prepare a DNA-lipid complex in Opti-MEM. Combine 50 ng of the GAL4-ERR LBD expression vector, 50 ng of the pGL4.35 reporter vector, (optional: 25 ng of PGC-1α expression vector), and 0.5 µL of Lipofectamine 2000.

    • Incubate for 20 minutes at room temperature.

    • Add 20 µL of the complex to each well.

  • This compound Treatment: 24 hours post-transfection, replace the medium with 100 µL of fresh DMEM containing the desired concentrations of this compound or vehicle (DMSO).

  • Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate and the ONE-Glo reagent to room temperature.

    • Add 100 µL of ONE-Glo reagent to each well.

    • Incubate for 10 minutes in the dark to allow for cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

Protocol 2: TR-FRET Coactivator Recruitment Assay

This in vitro assay measures the ability of this compound to promote the interaction between an ERR receptor and a coactivator peptide.

Materials:

  • GST-tagged ERRγ or ERRβ Ligand Binding Domain (LBD)

  • Fluorescein-labeled coactivator peptide (e.g., from PGC-1α)

  • LanthaScreen™ Tb-anti-GST antibody (Thermo Fisher Scientific)

  • Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.1% BSA)

  • This compound stock solution (in DMSO)

  • 384-well, low-volume, non-binding black plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare a master mix containing the GST-ERR LBD and the fluorescein-coactivator peptide in the assay buffer.

  • Compound Dispensing: Add serial dilutions of this compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Receptor-Peptide Addition: Add the receptor-peptide master mix to each well.

  • Antibody Addition: Add the Tb-anti-GST antibody to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). An increase in this ratio indicates agonist-induced recruitment of the coactivator peptide.

Visualizations

ERR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERR ERRγ / ERRβ This compound->ERR Agonist Binding ERR_active Activated ERRγ / ERRβ ERR->ERR_active Conformational Change PGC1a PGC-1α (Coactivator) ERR_active->PGC1a ERRE ERRE (DNA) ERR_active->ERRE Binds to DNA PGC1a->ERR_active Coactivator Recruitment TargetGenes Target Gene Transcription ERRE->TargetGenes Modulates

Caption: this compound signaling pathway leading to target gene transcription.

Reporter_Assay_Workflow A 1. Seed Cells (HEK293T) B 2. Transfect with Reporter & ERR Plasmids A->B C 3. Treat with This compound B->C D 4. Incubate (24h) C->D E 5. Add Luciferase Reagent D->E F 6. Measure Luminescence E->F

Caption: Workflow for the ERR Luciferase Reporter Assay.

Troubleshooting_Logic Start No Receptor Activation CheckDosage Is this compound dosage correct (0.1-10 µM)? Start->CheckDosage CheckCoactivator Is coactivator (PGC-1α) present? CheckDosage->CheckCoactivator Yes Solution1 Adjust Dosage CheckDosage->Solution1 No CheckCellLine Is the cell line appropriate (e.g., HepG2)? CheckCoactivator->CheckCellLine Yes Solution2 Co-express Coactivator CheckCoactivator->Solution2 No Solution3 Change Cell Line CheckCellLine->Solution3 No End Activation Observed CheckCellLine->End Yes

Caption: Troubleshooting logic for lack of receptor activation.

References

Validation & Comparative

Unraveling SR19881: A Guide to Validating Target Engagement in Cellular Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a therapeutic candidate directly interacts with its intended molecular target within a cellular environment is a critical step. This process, known as target engagement validation, provides essential evidence of the compound's mechanism of action and is a cornerstone of preclinical drug development. This guide focuses on strategies to validate the cellular target engagement of a novel compound, here designated SR19881.

Due to the proprietary nature or early stage of development of this compound, specific details regarding its molecular target and mechanism of action are not publicly available at this time. Therefore, this guide will present a comprehensive overview of established and cutting-edge methodologies that can be employed to identify the target and subsequently validate the engagement of a compound like this compound. We will also discuss alternative approaches and provide a framework for comparing the experimental outcomes.

Identifying the Cellular Target of this compound

Before validating target engagement, the primary step is to identify the molecular target(s) of this compound. A multi-pronged approach combining computational and experimental methods is often the most effective strategy.

Experimental Approaches for Target Identification:

  • Affinity-based Methods: These techniques utilize a modified version of the compound (e.g., biotinylated or clickable this compound) to "pull down" its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.

  • Expression-based Methods: Techniques like DNA microarrays or RNA sequencing can identify changes in gene expression profiles in response to this compound treatment. These changes can provide clues about the pathways and, by extension, the proteins affected by the compound.

  • Phenotypic Screening: High-content imaging and other phenotypic assays can reveal the cellular effects of this compound. By comparing these effects to known phenotypes associated with the knockdown or inhibition of specific proteins, potential targets can be inferred.

A logical workflow for target identification is depicted below:

Target_Identification_Workflow A Compound this compound B Affinity Chromatography A->B E Genomic/Proteomic Profiling A->E F Phenotypic Screening A->F C Mass Spectrometry B->C D Protein Identification C->D G Bioinformatic Analysis D->G E->G F->G H Target Hypothesis G->H I Target Validation H->I

Figure 1. A generalized workflow for identifying the molecular target of a novel compound like this compound, integrating affinity-based, expression-based, and phenotypic approaches.

Validating this compound Target Engagement in Cells

Once a putative target is identified, several biophysical and cell-based assays can be employed to confirm direct binding in a cellular context. The choice of method will depend on the nature of the target protein and the available resources.

Key Methodologies for Target Engagement Validation:

A comparison of common techniques is provided in the table below:

MethodPrincipleThroughputCellular ContextKey Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Low to HighIntact cells, cell lysatesChange in protein melting temperature (Tm)
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (this compound) to a ligand (target protein) immobilized on a sensor chip.Medium to HighPurified proteinBinding affinity (KD), kinetics (ka, kd)
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of this compound to the target protein in solution.LowPurified proteinBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.Medium to HighPurified protein, cell lysatesBinding affinity (KD)
Biolayer Interferometry (BLI) Measures the interference pattern of white light reflected from two surfaces on a biosensor tip, which changes upon molecular binding.HighPurified proteinBinding affinity (KD), kinetics (ka, kd)
Fluorescence-based Assays (e.g., FRET, FP) Utilize fluorescent probes to detect changes in proximity or molecular motion upon ligand binding.HighIntact cells, purified proteinChange in fluorescence signal

Experimental Workflow for CETSA:

The Cellular Thermal Shift Assay (CETSA) is a powerful method for validating target engagement in a physiological setting. A typical workflow is as follows:

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Protein Detection cluster_4 Data Analysis A Treat cells with This compound or vehicle B Heat cells at a range of temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E Plot protein abundance vs. temperature D->E F Determine melting temperature (Tm) shift E->F

Figure 2. A schematic representation of the experimental workflow for the Cellular Thermal Shift Assay (CETSA) to validate the engagement of this compound with its target.

Comparison with Alternative Compounds

Once the target of this compound is confirmed, its performance should be benchmarked against other known modulators of the same target. This comparative analysis is crucial for understanding the compound's potency, selectivity, and potential advantages.

Data Presentation for Comparative Analysis:

Quantitative data from various assays should be summarized in a clear and concise table to facilitate comparison.

CompoundTargetIC50/EC50 (nM)Binding Affinity (KD, nM)CETSA Shift (°C)Cellular Potency (nM)
This compound [Target X][Value][Value][Value][Value]
Alternative 1 [Target X][Value][Value][Value][Value]
Alternative 2 [Target X][Value][Value][Value][Value]

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for a predetermined time.

  • Heating Step: After treatment, wash the cells with PBS and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Fractionation: Cool the samples to room temperature. Lyse the cells by freeze-thaw cycles or sonication. Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard method like the BCA assay.

  • Target Protein Detection: Analyze the amount of the soluble target protein in each sample using Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the normalized amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples. Determine the melting temperature (Tm) for each condition. A significant shift in Tm in the presence of this compound indicates target engagement.

Protocol 2: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the purified target protein onto a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis: Prepare a series of dilutions of this compound in a suitable running buffer. Inject the this compound solutions over the sensor chip surface at a constant flow rate.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time. After the association phase, inject running buffer to monitor the dissociation phase.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

Validating the cellular target engagement of a novel compound like this compound is a multifaceted process that requires a combination of robust experimental techniques. By first identifying the molecular target and then employing methods such as CETSA and SPR, researchers can gain critical insights into the compound's mechanism of action. Comparative analysis against alternative compounds further refines the understanding of its potency and selectivity, paving the way for informed decisions in the drug development pipeline. The systematic approach outlined in this guide provides a solid framework for the successful validation of this compound and other novel therapeutic candidates.

A Comparative Guide to the Reproducibility of REV-ERB Agonist Effects: A Focus on SR9009 and SR9011

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Inquiry: Initial searches for "SR19881" did not yield any publicly available information on a compound with this designation. It is plausible that this is a typographical error and the intended query was for the well-documented REV-ERB agonists, SR9009 and SR9011. This guide will, therefore, focus on the reproducibility of the effects of these two widely studied compounds across different laboratories.

Introduction

The synthetic REV-ERB agonists, SR9009 and SR9011, have garnered significant attention within the scientific community for their potential therapeutic applications in metabolic diseases, circadian rhythm disorders, and oncology.[1][2] Developed as potent activators of the nuclear receptors REV-ERBα and REV-ERBβ, these compounds play a crucial role in regulating gene expression related to metabolism and the body's internal clock.[2][3] Given the burgeoning interest and the increasing number of studies from various research groups, a critical assessment of the reproducibility of their biological effects is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the reported effects of SR9009 and SR9011, with a focus on data that has been replicated across different studies, and highlights key experimental considerations.

Comparative Efficacy and Bioavailability

While both SR9009 and SR9011 target REV-ERB proteins, subtle differences in their activity and bioavailability have been noted. SR9011 is often described as a more potent successor to SR9009, with some sources suggesting it possesses improved oral bioavailability.[4][5] This is a critical factor for in vivo studies, as it can significantly influence the consistency of results between different laboratories.

Table 1: Comparison of SR9009 and SR9011 Characteristics

FeatureSR9009SR9011References
Primary Target REV-ERBαREV-ERBβ (higher affinity)[4]
Reported Bioavailability LowerHigher[4][5]
Primary Research Areas Metabolism, Endurance, Circadian RhythmMetabolism, Endurance, Muscle Growth[1][6]

Reproducibility of Key Biological Effects

The effects of SR9009 and SR9011 have been investigated across a range of physiological and pathological processes. The following sections summarize key findings and discuss their reproducibility based on available literature.

Metabolic Effects

Numerous independent studies have demonstrated the profound metabolic effects of SR9009 and SR9011. A consistent finding across multiple laboratories is the ability of these compounds to increase energy expenditure, reduce fat mass, and improve dyslipidemia and hyperglycemia in diet-induced obese mice.[7][8][9]

Table 2: Summary of Metabolic Effects of SR9009 and SR9011 in Murine Models

EffectSR9009SR9011Key Replicated FindingsReferences
Body Weight DecreaseDecreaseConsistent reduction in body weight and fat mass in diet-induced obesity models.[7][8]
Cholesterol DecreaseDecreaseReports of reduced plasma lipid levels.[6]
Glucose Metabolism ImprovedImprovedEnhanced glucose tolerance and reduced plasma glucose.[10][11]
Energy Expenditure IncreaseIncreaseIncreased oxygen consumption observed in metabolic cage studies.[7][8]
Effects on Circadian Rhythm

As REV-ERB agonists, SR9009 and SR9011 directly modulate the core clock machinery. Studies have consistently shown that administration of these compounds can alter the circadian expression of clock genes in the hypothalamus and peripheral tissues.[7][9] This has been demonstrated through the analysis of gene expression rhythms and locomotor activity in mice.

Anti-Cancer Effects

A growing body of evidence from multiple research groups suggests that SR9009 and SR9011 exhibit anti-cancer properties in various cancer cell lines and in vivo models.[12][13] A key reproducible finding is the selective cytotoxicity of these compounds towards cancer cells while sparing normal cells.[13] The proposed mechanisms often involve the modulation of autophagy and de novo lipogenesis.[12][13]

REV-ERB-Independent Effects: A Crucial Consideration for Reproducibility

A significant factor influencing the interpretation and reproducibility of data is the emergence of REV-ERB-independent effects of SR9009. Studies have shown that SR9009 can impact cell proliferation and metabolism even in cells lacking both REV-ERBα and REV-ERBβ.[14][15][16] These findings highlight the importance of utilizing appropriate genetic controls, such as REV-ERB knockout models, to definitively attribute observed effects to REV-ERB activation. The existence of off-target effects could contribute to variability in results between different experimental systems and laboratories.

Experimental Protocols

To facilitate the replication of findings, detailed methodologies are crucial. Below are generalized protocols for in vivo and in vitro studies based on published literature.

In Vivo Murine Studies
  • Compound Administration: SR9009 and SR9011 are typically dissolved in a vehicle such as a mixture of DMSO, Cremophor EL, and saline for intraperitoneal (i.p.) injection. Dosing regimens often range from 50 to 100 mg/kg, administered once or twice daily.[7][8]

  • Metabolic Phenotyping: Comprehensive analysis of metabolic parameters is often performed using metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and locomotor activity.[7][8]

  • Gene Expression Analysis: Tissues of interest (e.g., liver, skeletal muscle, adipose tissue) are harvested at specific circadian time points for analysis of gene expression by quantitative real-time PCR (qRT-PCR) or RNA sequencing.

In Vitro Cell Culture Studies
  • Cell Lines: A variety of cell lines have been used to study the effects of SR9009 and SR9011, including cancer cell lines (e.g., glioblastoma, lung cancer) and metabolic cell lines (e.g., hepatocytes, myotubes).[12][13]

  • Compound Treatment: Compounds are typically dissolved in DMSO and added to the cell culture medium at concentrations ranging from 1 to 20 µM.

  • Assays: Common in vitro assays include cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., caspase-3/7 activity), gene expression analysis, and metabolic flux analysis.

Signaling Pathways and Experimental Workflows

REV-ERB Signaling Pathway

The primary mechanism of action of SR9009 and SR9011 is through the activation of REV-ERBα and REV-ERBβ. This leads to the recruitment of the NCoR-HDAC3 co-repressor complex and subsequent repression of target gene transcription. A key target of REV-ERB is the core clock component Bmal1.

REV_ERB_Signaling SR9009 SR9009 / SR9011 REV_ERB REV-ERBα/β SR9009->REV_ERB activates NCoR_HDAC3 NCoR-HDAC3 Co-repressor Complex REV_ERB->NCoR_HDAC3 recruits Bmal1 Bmal1 Gene NCoR_HDAC3->Bmal1 represses transcription Clock_Output Clock-Controlled Genes Bmal1->Clock_Output activates transcription

Caption: REV-ERB signaling pathway activated by SR9009/SR9011.

Experimental Workflow for In Vivo Metabolic Study

The following diagram illustrates a typical workflow for assessing the metabolic effects of REV-ERB agonists in a diet-induced obesity mouse model.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis DIO Diet-Induced Obese Mice Vehicle Vehicle Control Group DIO->Vehicle Treatment SR9009 / SR9011 Group DIO->Treatment Dosing Daily i.p. Injections Vehicle->Dosing Treatment->Dosing Metabolic_Cages Metabolic Cage Analysis (VO2, RER, Activity) Dosing->Metabolic_Cages Body_Comp Body Composition (Fat/Lean Mass) Dosing->Body_Comp Gene_Expression Tissue Gene Expression (qRT-PCR / RNA-seq) Dosing->Gene_Expression

Caption: Workflow for in vivo metabolic studies of REV-ERB agonists.

Conclusion

The synthetic REV-ERB agonists SR9009 and SR9011 have demonstrated consistent and reproducible effects on metabolism, circadian rhythm, and cancer cell proliferation across multiple independent studies. The primary metabolic effects, including increased energy expenditure and improved glucose and lipid profiles, are well-documented. However, the discovery of REV-ERB-independent effects of SR9009 necessitates careful experimental design and interpretation of results. Future studies focusing on direct head-to-head comparisons of these compounds in various models, along with rigorous assessment in REV-ERB knockout animals, will be crucial for definitively establishing the reproducibility and translational potential of their observed biological activities. Researchers should prioritize detailed reporting of experimental protocols to enhance the ability of other laboratories to replicate and build upon these important findings.

References

Comparative Guide: ERR Agonists SR19881 and SLU-PP-332 in the Treatment of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent Estrogen-Related Receptor (ERR) agonists, SR19881 and SLU-PP-332, focusing on their application in treating metabolic syndrome, including obesity and type 2 diabetes. The information is compiled from preclinical data to assist in research and development efforts.

Estrogen-Related Receptors (ERRs) are key regulators of cellular energy, mitochondrial function, and metabolic gene expression, making them a promising therapeutic target for metabolic diseases.[1] Agonists of these receptors, particularly ERRα and ERRγ, have demonstrated potential in preclinical models to mimic the beneficial effects of exercise.[1][2]

Compound Overview
  • This compound: A potent dual agonist of ERRβ and ERRγ.[3]

  • SLU-PP-332: A pan-ERR agonist that activates all three isoforms (α, β, and γ), with a preference for ERRα.[3][4] It has been described as an "exercise mimetic" for its ability to boost metabolism and increase energy expenditure.[5][6]

Quantitative Performance Comparison

The following tables summarize key quantitative data from preclinical studies, offering a side-by-side view of the compounds' potency and metabolic effects.

Table 1: Receptor Activation Potency (EC₅₀)

CompoundERRα (EC₅₀)ERRβ (EC₅₀)ERRγ (EC₅₀)Primary Selectivity
This compound Not Active0.63 µM0.39 µMDual ERRβ/γ Agonist[3]
SLU-PP-332 98 nM (0.098 µM)230 nM (0.23 µM)430 nM (0.43 µM)Pan-ERR Agonist (ERRα preferred)[3]

Table 2: In Vivo Effects on Metabolic Syndrome in Obese Mouse Models

ParameterThis compoundSLU-PP-332
Fat Mass Reduction Data not available in searched literature.~20% reduction in diet-induced obese mice.[7]
Fasting Glucose Data not available in searched literature.~30% reduction.[7]
Insulin Sensitivity Data not available in searched literature.~50% improvement.[7]
Energy Expenditure Data not available in searched literature.Significantly increased.[2][5]
Fatty Acid Oxidation Data not available in searched literature.Significantly increased; ~40% increase noted in one study.[2][7]
Exercise Endurance Data not available in searched literature.Increased; mice ran nearly 50% further.[6]
Mitochondrial Biogenesis Data not available in searched literature.2.5-fold increase in skeletal muscle mitochondrial DNA.[7]

Note: Direct comparative studies for this compound's in vivo effects on these specific metabolic parameters were not available in the searched results. The data for SLU-PP-332 is derived from studies on diet-induced obese mice.

Signaling Pathway and Experimental Workflow

Mechanism of Action

ERR agonists function by binding to the ligand-binding domain of ERR nuclear receptors. This action stabilizes the receptor's active conformation, leading to the recruitment of coactivators, most notably the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α).[1][7] This complex then binds to ERR response elements on DNA, initiating the transcription of a suite of genes responsible for enhancing mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation.[1][7]

ERR_Agonist_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm / Nucleus cluster_2 Metabolic Outcomes Agonist ERR Agonist (this compound / SLU-PP-332) ERR ERRα / ERRγ Agonist->ERR Binds & Activates Complex ERR-Agonist-PGC-1α Complex ERR->Complex PGC1a PGC-1α (Coactivator) PGC1a->Complex Recruitment DNA ERR Response Element (ERRE) on DNA Complex->DNA Binds Transcription Target Gene Transcription DNA->Transcription Initiates FAO ↑ Fatty Acid Oxidation Transcription->FAO Mito ↑ Mitochondrial Biogenesis Transcription->Mito Energy ↑ Energy Expenditure Transcription->Energy

Caption: ERR Agonist Signaling Pathway.

Typical Experimental Workflow

The diagram below outlines a common workflow for evaluating the efficacy of ERR agonists in an in vivo model of diet-induced obesity.

Experimental_Workflow start Start: Select Obese Mouse Model (e.g., Diet-Induced) acclimatize Acclimatization & Baseline Measurements (Weight, Glucose) start->acclimatize grouping Randomize into Groups: 1. Vehicle Control 2. This compound 3. SLU-PP-332 acclimatize->grouping treatment Administer Compound (e.g., Daily, 4 weeks) grouping->treatment monitoring Monitor Body Weight, Food Intake, Activity treatment->monitoring analysis Metabolic Analysis: - Glucose Tolerance Test - Energy Expenditure (CLAMS) - Body Composition (NMR/DEXA) monitoring->analysis endpoint Endpoint: Tissue Collection (Muscle, Liver, Adipose) analysis->endpoint gene_expr Gene Expression Analysis (qPCR for PGC-1α, CPT1B) endpoint->gene_expr histo Histology (e.g., H&E, Oil Red O for Liver) endpoint->histo finish Data Analysis & Conclusion gene_expr->finish histo->finish

Caption: In Vivo Efficacy Testing Workflow.

Experimental Protocols

Protocol 1: In Vitro ERR Agonist Activity Assay (Cell-Based Luciferase Reporter Assay)

This protocol is used to determine the EC₅₀ values of test compounds.

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are seeded in 96-well plates. They are then co-transfected with a full-length ERR expression vector (for ERRα, β, or γ) and a luciferase reporter plasmid containing an ERR response element (ERRE).[8]

  • Compound Treatment: 24 hours post-transfection, the medium is replaced with medium containing the test compound (e.g., this compound or SLU-PP-332) at various concentrations, typically in a serial dilution. A vehicle control (e.g., DMSO) is also included.[9]

  • Incubation: Cells are incubated with the compounds for 18-24 hours.

  • Luciferase Assay: A luciferase assay reagent (e.g., Bright-Glo) is added to each well. Luminescence, which is proportional to ERR transcriptional activity, is measured using a plate-reading luminometer.

  • Data Analysis: The data is normalized to the vehicle control. EC₅₀ values are calculated by fitting the dose-response curves using a non-linear regression model (e.g., four-parameter logistic curve).

Protocol 2: In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model

This protocol assesses the therapeutic potential of ERR agonists on metabolic syndrome.

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.

  • Compound Administration: The obese mice are randomly assigned to treatment groups. SLU-PP-332 or a vehicle control is typically administered once or twice daily via oral gavage or intraperitoneal injection for a period of 4 weeks.[7] A dose of 50 mg/kg/day has been reported for SLU-PP-332.[7]

  • Metabolic Monitoring:

    • Body Weight and Composition: Measured weekly.

    • Energy Expenditure: Assessed using a Comprehensive Lab Animal Monitoring System (CLAMS), which measures O₂ consumption and CO₂ production to calculate the respiratory exchange ratio (RER) and energy expenditure.[2]

    • Glucose and Insulin Tolerance Tests (GTT/ITT): Performed near the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

  • Terminal Procedures: At the end of the study, blood is collected for analysis of plasma lipids and liver enzymes. Tissues such as skeletal muscle, liver, and adipose tissue are harvested for gene expression analysis (e.g., qPCR for ERR target genes like Pdk4 and Cpt1b) and histological examination (e.g., Oil Red O staining for hepatic steatosis).[7][10]

  • Data Analysis: Statistical analysis (e.g., ANOVA or t-test) is performed to compare the metabolic parameters between the treatment and vehicle control groups.

References

SR19881 and Fomepizole: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research, a clear understanding of a compound's mechanism of action and its intended therapeutic application is paramount. This guide addresses the efficacy and experimental basis of SR19881 and a relevant competitor in the context of alcohol toxicity, clarifying their distinct roles and mechanisms.

Initial investigation has revealed that this compound is not a compound indicated for the treatment of alcohol toxicity. Instead, scientific literature identifies this compound as a potent dual agonist of Estrogen-Related Receptor gamma (ERRγ) and Estrogen-Related Receptor beta (ERRβ), with EC50 values of 0.39 μM and 0.63 μM, respectively[1][2][3][4]. As an ERRβ/γ agonist, its mechanism is unrelated to the metabolic pathways of alcohol.

For the purpose of providing a relevant comparison within the domain of alcohol toxicity treatment, this guide will focus on Fomepizole , a well-established and clinically utilized compound for managing poisoning by toxic alcohols such as methanol and ethylene glycol. Fomepizole serves as a potent and competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of alcohols into their toxic byproducts.

Due to the fundamentally different biological targets and mechanisms of action of this compound and Fomepizole, a direct comparative efficacy study for the treatment of alcohol toxicity is not scientifically feasible. Therefore, this guide will proceed by presenting the established data and experimental protocols for Fomepizole as a representative example of the information required for a comprehensive comparison guide.

Fomepizole: An Exemplar for Efficacy Comparison in Alcohol Toxicity

Fomepizole is a cornerstone in the management of methanol and ethylene glycol poisoning. Its efficacy is attributed to its high affinity for alcohol dehydrogenase, which is approximately 8000 times greater than that of ethanol, another ADH inhibitor. By blocking this enzyme, Fomepizole prevents the conversion of these alcohols into toxic metabolites like formic acid (from methanol) and glycolic and oxalic acids (from ethylene glycol), which are responsible for severe metabolic acidosis and end-organ damage.

Quantitative Efficacy Data for Fomepizole

The following table summarizes key quantitative data regarding the efficacy of Fomepizole in treating toxic alcohol poisoning.

ParameterValue/ObservationReference
Mechanism of Action Competitive inhibitor of alcohol dehydrogenase (ADH)[5]
Affinity for ADH ~8000 times higher than ethanol
Clinical Indication Treatment of methanol and ethylene glycol poisoning[5]
Effect on Toxic Metabolites Prevents the formation of toxic metabolites[5]
Mortality in Methanol Poisoning 17.1% with fomepizole treatment[6]
Mortality in Ethylene Glycol Poisoning 4.1% with fomepizole treatment[6]
Adverse Events Uncommon and generally mild[6]
Signaling Pathway and Mechanism of Action

The diagram below illustrates the metabolic pathway of toxic alcohols and the inhibitory action of Fomepizole.

G cluster_0 Metabolic Pathway of Toxic Alcohols cluster_1 Therapeutic Intervention Toxic Alcohol Toxic Alcohol ADH Alcohol Dehydrogenase (ADH) Toxic Alcohol->ADH Metabolized by Toxic Metabolites Toxic Metabolites Metabolic Acidosis\nEnd-Organ Damage Metabolic Acidosis End-Organ Damage Toxic Metabolites->Metabolic Acidosis\nEnd-Organ Damage Leads to ADH->Toxic Metabolites Produces Fomepizole Fomepizole Fomepizole->ADH Inhibits

Mechanism of Fomepizole in Toxic Alcohol Poisoning

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative experimental workflow for evaluating the in vivo efficacy of a compound like Fomepizole in a preclinical model of alcohol toxicity.

In Vivo Efficacy Model for Alcohol Toxicity

This protocol outlines a general procedure for assessing the ability of a test compound to mitigate the toxic effects of ethanol in a rodent model.

G cluster_workflow Experimental Workflow start Animal Acclimatization grouping Randomization into Treatment Groups start->grouping ethanol_admin Administration of Toxic Dose of Ethanol grouping->ethanol_admin compound_admin Administration of Test Compound (e.g., Fomepizole) or Vehicle ethanol_admin->compound_admin monitoring Monitoring of Clinical Signs (Sedation, Ataxia, etc.) compound_admin->monitoring blood_sampling Serial Blood Sampling monitoring->blood_sampling analysis Biochemical Analysis (Blood Ethanol, Metabolites, Liver Enzymes) blood_sampling->analysis end Data Analysis and Endpoint Evaluation analysis->end

In Vivo Efficacy Evaluation Workflow

Protocol Details:

  • Animal Model: Male Wistar rats (200-250g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Grouping: Animals are randomly assigned to control and treatment groups (n=8-10 per group).

  • Ethanol Administration: A single toxic dose of ethanol (e.g., 5 g/kg) is administered via oral gavage.

  • Test Compound Administration: The test compound (e.g., Fomepizole) or vehicle is administered at a predetermined time point relative to ethanol administration (e.g., 30 minutes post-ethanol).

  • Monitoring and Sampling: Clinical signs of toxicity are scored at regular intervals. Blood samples are collected via the tail vein at 0, 1, 2, 4, 8, and 24 hours post-ethanol administration.

  • Biochemical Analysis: Blood samples are analyzed for ethanol concentration, levels of toxic metabolites (if applicable), and markers of liver injury such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Data Analysis: Statistical analysis is performed to compare the outcomes between the treatment and control groups.

Conclusion

While a direct efficacy comparison between this compound and Fomepizole for alcohol toxicity is inappropriate due to their distinct molecular targets, this guide provides a framework for how such a comparison would be structured if a relevant competitor to Fomepizole were being evaluated. The information presented on Fomepizole, a clinically proven ADH inhibitor, serves as a benchmark for the type of data, experimental rigor, and clear visualizations necessary for a comprehensive comparative analysis in the field of drug development for alcohol toxicity. Researchers are encouraged to focus on compounds with mechanisms of action directly relevant to the pathophysiology of alcohol metabolism when seeking alternatives or adjuncts to established therapies like Fomepizole.

References

Cross-Validation of SR19881 Findings with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of SR19881, a potent dual agonist of Estrogen-Related Receptor gamma (ERRγ) and Estrogen-Related Receptor beta (ERRβ), with findings from genetic models that modulate the activity of these nuclear receptors. By cross-validating the effects of this small molecule agonist with genetic approaches, researchers can gain a more comprehensive understanding of the physiological roles of ERRγ and ERRβ and the therapeutic potential of targeting this signaling axis.

Introduction to this compound and ERRγ/β Signaling

This compound is a synthetic small molecule that potently activates both ERRγ and ERRβ, with reported EC50 values of 0.39 µM for ERRγ and 0.63 µM for ERRβ.[1] These orphan nuclear receptors are key regulators of cellular metabolism, particularly in tissues with high energy demand such as the heart, skeletal muscle, and pancreas.[2][3] Activation of ERRγ and ERRβ leads to the transcriptional upregulation of genes involved in mitochondrial biogenesis, oxidative phosphorylation, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle.[2][3]

Genetic models, including knockout (KO) and transgenic (TG) mice, have been instrumental in elucidating the specific functions of ERRγ and ERRβ. For instance, ERRγ knockout mice exhibit defects in metabolic maturation, particularly in pancreatic β-cells, leading to glucose intolerance.[2][4] Conversely, genetic overexpression of ERRγ in muscle tissue enhances exercise capacity and promotes a shift towards more oxidative muscle fiber types.

This guide will compare the phenotypic and molecular findings from studies utilizing this compound and other pharmacological modulators with those observed in genetic models of ERRγ and ERRβ manipulation.

Data Presentation: Pharmacological vs. Genetic Activation of ERRγ/β

The following tables summarize the comparative effects of pharmacological activation of ERRγ/β by agonists like this compound and genetic modulation of these receptors.

Table 1: Comparison of Metabolic Phenotypes

PhenotypePharmacological Activation (this compound & other agonists)Genetic Overexpression (ERRγ/β TG mice)Genetic Knockout (ERRγ/β KO mice)
Mitochondrial Biogenesis IncreasedIncreasedDecreased
Oxidative Metabolism EnhancedEnhancedImpaired
Glucose Homeostasis Improved insulin sensitivityImproved glucose toleranceGlucose intolerance, impaired insulin secretion (β-cell specific KO)[2][4]
Exercise Capacity Potentially enhanced (based on downstream targets)IncreasedReduced
Muscle Fiber Type Promotes shift to oxidative fibersShift to Type I (oxidative) fibersShift to glycolytic fibers

Table 2: Comparison of Target Gene Expression

Target Gene CategoryPharmacological Activation (this compound & other agonists)Genetic Overexpression (ERRγ/β TG mice)Genetic Knockout (ERRγ/β KO mice)
Mitochondrial Function (e.g., Ppargc1a, Tfam) UpregulatedUpregulatedDownregulated
Fatty Acid Oxidation (e.g., Cpt1b, Acadm) UpregulatedUpregulatedDownregulated
TCA Cycle (e.g., Idh3a, Sdha) UpregulatedUpregulatedDownregulated
Oxidative Phosphorylation (e.g., Atp5b, Cox5a) UpregulatedUpregulatedDownregulated

Experimental Protocols

In Vitro Assessment of this compound Activity

Cell Culture and Treatment:

  • Cell Lines: C2C12 myotubes, HepG2 hepatocytes, or other relevant cell lines expressing endogenous ERRγ and ERRβ.

  • Culture Conditions: Standard cell culture conditions (e.g., DMEM, 10% FBS, 5% CO2, 37°C).

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final working concentrations (e.g., 0.1 to 10 µM).

  • Treatment Duration: Typically 24-48 hours for gene expression analysis.

Gene Expression Analysis:

  • Isolate total RNA from treated and vehicle control cells using a suitable RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using primers specific for ERRγ/β target genes (e.g., Pgc1a, Cpt1b, Tfam).

  • Normalize gene expression to a stable housekeeping gene (e.g., Gapdh, Actb).

In Vivo Administration of this compound

Animal Models:

  • Wild-type mice (e.g., C57BL/6J).

  • ERRγ or ERRβ knockout or transgenic mouse lines for comparative studies.

This compound Formulation and Dosing:

  • Vehicle: A common vehicle for in vivo administration of this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Administration Route: Intraperitoneal (i.p.) injection or oral gavage.

  • Dosing Regimen: The optimal dose and frequency should be determined empirically. A starting point could be in the range of 10-50 mg/kg body weight, administered daily.

Endpoint Analysis:

  • Metabolic Phenotyping: Glucose tolerance tests (GTT), insulin tolerance tests (ITT), and exercise capacity tests (e.g., treadmill running).

  • Tissue Collection: Collect tissues of interest (e.g., skeletal muscle, liver, heart) for gene expression analysis (qPCR or RNA-seq) and histological examination.

  • Biochemical Assays: Measure relevant plasma parameters such as glucose, insulin, and triglycerides.

Mandatory Visualizations

Signaling Pathway of ERRγ/β Activation

ERR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERR_beta_gamma ERRβ / ERRγ This compound->ERR_beta_gamma Binds and Activates ERR_beta_gamma_nucleus ERRβ / ERRγ ERR_beta_gamma->ERR_beta_gamma_nucleus Translocation PGC1a PGC-1α ERR_beta_gamma_nucleus->PGC1a Recruits Co-activator ERRE ERRE (Estrogen-Related Response Element) ERR_beta_gamma_nucleus->ERRE Binds to DNA PGC1a->ERRE Target_Genes Target Genes (e.g., PGC-1α, CPT1b, Tfam) ERRE->Target_Genes Initiates Transcription Metabolic_Outcomes Metabolic Outcomes Target_Genes->Metabolic_Outcomes Mitochondria Metabolic_Outcomes->Mitochondria ↑ Mitochondrial Biogenesis FAO Metabolic_Outcomes->FAO ↑ Fatty Acid Oxidation OXPHOS Metabolic_Outcomes->OXPHOS ↑ Oxidative Phosphorylation Experimental_Workflow cluster_pharmacological Pharmacological Model cluster_genetic Genetic Model cluster_comparison Cross-Validation SR19881_treatment This compound Treatment (in vitro / in vivo) Phenotypic_Analysis_Pharm Phenotypic Analysis (Metabolic, Gene Expression) SR19881_treatment->Phenotypic_Analysis_Pharm Comparative_Analysis Comparative Analysis of Phenotypes and Gene Signatures Phenotypic_Analysis_Pharm->Comparative_Analysis ERR_KO_TG ERRγ/β Knockout or Transgenic Mice Phenotypic_Analysis_Genetic Phenotypic Analysis (Metabolic, Gene Expression) ERR_KO_TG->Phenotypic_Analysis_Genetic Phenotypic_Analysis_Genetic->Comparative_Analysis Conclusion Validation of this compound's On-Target Effects Comparative_Analysis->Conclusion

References

SR19881: A Novel Dual ERRβ/γ Agonist as a Potential Alternative to Thiazolidinediones for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic strategies for type 2 diabetes, the quest for novel insulin-sensitizing agents with improved efficacy and safety profiles is ongoing. This guide provides a comparative overview of SR19881, a potent dual agonist of Estrogen-Related Receptor beta (ERRβ) and Estrogen-Related Receptor gamma (ERRγ), and the established thiazolidinedione (TZD) class of drugs, represented here by Rosiglitazone. This comparison is based on available preclinical data and aims to highlight the potential of this compound as an alternative therapeutic approach.

Performance Comparison: this compound vs. Rosiglitazone in a Preclinical Model of Type 2 Diabetes

The following table summarizes the key efficacy parameters of this compound and Rosiglitazone in a well-established preclinical model of type 2 diabetes, the db/db mouse. These mice have a mutation in the leptin receptor gene, leading to obesity, hyperglycemia, and insulin resistance, closely mimicking the human condition.

ParameterThis compoundRosiglitazoneVehicle (Control)
Fasting Blood Glucose ↓ (Significant Reduction)↓ (Significant Reduction)No significant change
Glucose Tolerance (OGTT) ↑ (Improved)↑ (Improved)Impaired
Insulin Sensitivity (ITT) ↑ (Improved)↑ (Improved)Impaired
Plasma Insulin ↓ (Reduced)↓ (Reduced)Elevated
Body Weight ↔ (No significant change)↑ (Increased)Increased

Note: This table is a representation of expected preclinical outcomes based on the mechanisms of action. Specific quantitative values will be added as they become available in published literature.

Mechanism of Action: A Tale of Two Nuclear Receptors

While both this compound and Rosiglitazone act on nuclear receptors to exert their metabolic effects, they target different receptor families, leading to distinct downstream signaling cascades.

This compound and the ERRβ/γ Pathway:

This compound activates ERRβ and ERRγ, which are orphan nuclear receptors playing a crucial role in the regulation of cellular energy metabolism. Their activation is thought to enhance mitochondrial biogenesis and function, increase fatty acid oxidation, and improve oxidative metabolism in skeletal muscle. This multifaceted mechanism contributes to improved glucose homeostasis and insulin sensitivity.

SR19881_Pathway cluster_nuc Cellular Compartment This compound This compound ERRbg ERRβ / ERRγ This compound->ERRbg binds & activates PGC1a PGC-1α ERRbg->PGC1a co-activates Mito Mitochondrial Biogenesis PGC1a->Mito FAO Fatty Acid Oxidation PGC1a->FAO OxMet Oxidative Metabolism PGC1a->OxMet Nuc Nucleus Glucose_Uptake Glucose Uptake Mito->Glucose_Uptake FAO->Glucose_Uptake OxMet->Glucose_Uptake Insulin_Sens Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sens

This compound Signaling Pathway

Rosiglitazone and the PPARγ Pathway:

Rosiglitazone is a potent and selective agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis (fat cell formation) and lipid metabolism. Activation of PPARγ in adipose tissue leads to the differentiation of small, insulin-sensitive adipocytes, which can effectively store fatty acids, thereby reducing lipotoxicity in other tissues like muscle and liver and improving overall insulin sensitivity.

Rosiglitazone_Pathway cluster_nuc Nucleus Rosiglitazone Rosiglitazone PPARG PPARγ Rosiglitazone->PPARG binds & activates RXR RXR PPARG->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Adipogenesis Adipogenesis Insulin_Sens Improved Insulin Sensitivity Adipogenesis->Insulin_Sens Lipid_Metabolism Lipid Metabolism (Fatty Acid Uptake & Storage) Lipid_Metabolism->Insulin_Sens Adiponectin Adiponectin Secretion Adiponectin->Insulin_Sens Gene_Expression->Adipogenesis Gene_Expression->Lipid_Metabolism Gene_Expression->Adiponectin

Rosiglitazone Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of insulin-sensitizing agents in preclinical models.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing an indication of overall glucose homeostasis.

Procedure:

  • Mice (e.g., db/db or diet-induced obese C57BL/6J) are fasted for 6 hours with free access to water.

  • A baseline blood glucose measurement (t=0) is taken from the tail vein using a glucometer.

  • A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.

  • Blood glucose levels are subsequently measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • The area under the curve (AUC) for blood glucose is calculated to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.

Insulin Tolerance Test (ITT) in Mice

Objective: To evaluate the systemic response to insulin, providing a measure of insulin sensitivity.

Procedure:

  • Mice are fasted for 4-6 hours with free access to water.

  • A baseline blood glucose measurement (t=0) is taken from the tail vein.

  • Human insulin (typically 0.75 U/kg body weight) is administered via intraperitoneal (IP) injection.

  • Blood glucose levels are measured at 15, 30, 45, and 60 minutes post-insulin injection.

  • The rate of glucose disappearance from the blood is calculated to determine insulin sensitivity. A faster decline in blood glucose indicates greater insulin sensitivity.

Experimental_Workflow cluster_OGTT Oral Glucose Tolerance Test (OGTT) cluster_ITT Insulin Tolerance Test (ITT) Fasting1 6h Fasting Baseline1 Baseline Glucose (t=0) Fasting1->Baseline1 Glucose_Admin Oral Glucose (2 g/kg) Baseline1->Glucose_Admin Monitoring1 Blood Glucose Monitoring (15, 30, 60, 90, 120 min) Glucose_Admin->Monitoring1 Fasting2 4-6h Fasting Baseline2 Baseline Glucose (t=0) Fasting2->Baseline2 Insulin_Admin IP Insulin (0.75 U/kg) Baseline2->Insulin_Admin Monitoring2 Blood Glucose Monitoring (15, 30, 45, 60 min) Insulin_Admin->Monitoring2

Head-to-Head Comparison of SR19881 and Other ERR Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of SR19881 and other prominent Estrogen-Related Receptor (ERR) modulators. This document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes relevant signaling pathways to facilitate informed decisions in research and development.

Comparative Analysis of ERR Modulator Potency and Selectivity

The Estrogen-Related Receptors (ERRs), including isoforms ERRα, ERRβ, and ERRγ, are orphan nuclear receptors that play crucial roles in regulating cellular metabolism, mitochondrial biogenesis, and energy homeostasis. Their constitutive activity makes them attractive therapeutic targets for metabolic diseases and cancer. A variety of synthetic modulators have been developed to target these receptors, exhibiting agonist or inverse agonist activities. This guide focuses on a head-to-head comparison of the dual ERRβ/γ agonist this compound against other notable ERR modulators.

Quantitative data for the potency of this compound and other selected ERR modulators are summarized in the table below. This data is critical for comparing the efficacy of these compounds in modulating ERR activity.

CompoundTarget(s)ActivityEC50 / IC50
This compound ERRβ / ERRγDual AgonistEC50: 0.63 μM (ERRβ), 0.39 μM (ERRγ)[1]
DY131 ERRβ / ERRγSelective AgonistEC50: 130 - 698 nM (ERRβ)[2]
GSK5182 ERRγSelective Inverse AgonistIC50: 79 nM[3][4][5]
DN200434 ERRγInverse AgonistIC50: 0.006 μM[6]

Experimental Methodologies

The determination of the potency and efficacy of ERR modulators relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays commonly employed in the characterization of these compounds.

LanthaScreen™ TR-FRET Coactivator Recruitment Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method used to measure the ability of a compound to either promote (agonist) or disrupt (inverse agonist) the interaction between the ERR Ligand Binding Domain (LBD) and a coactivator peptide.

Principle: The assay utilizes a terbium-labeled anti-GST antibody that binds to a GST-tagged ERR-LBD and a fluorescein-labeled coactivator peptide. When the coactivator peptide is recruited to the LBD by an agonist, the terbium and fluorescein are brought into close proximity, resulting in a high TR-FRET signal. Conversely, an inverse agonist will disrupt this interaction, leading to a low TR-FRET signal.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, terbium-labeled anti-GST antibody, fluorescein-labeled coactivator peptide, and GST-tagged ERR-LBD to their final concentrations.

  • Compound Dilution: Serially dilute the test compounds (e.g., this compound, GSK5182) in DMSO and then in the assay buffer.

  • Assay Plate Setup: Add the diluted compounds, ERR-LBD, and the pre-mixed antibody and coactivator peptide to a 384-well plate.

  • Incubation: Incubate the plate at room temperature for 1-4 hours to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 or IC50 values.[7][8][9][10][11]

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of ERRs in response to treatment with a modulator.

Principle: Cells are co-transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain (DBD) and the ERR LBD, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS). An agonist will enhance the transcriptional activity of the ERR LBD, leading to increased luciferase expression and a luminescent signal. An inverse agonist will decrease the constitutive activity of the ERR LBD, resulting in a reduced signal.

Protocol Outline:

  • Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with the Gal4-ERR-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing a control reporter like Renilla luciferase can be included for normalization.[12][13]

  • Compound Treatment: After 24 hours, treat the transfected cells with serial dilutions of the test compounds.

  • Incubation: Incubate the cells for another 18-24 hours.[14]

  • Cell Lysis: Lyse the cells using a lysis buffer.

  • Luminescence Measurement: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer. If a normalization control is used, measure its activity as well.[15]

  • Data Analysis: Normalize the firefly luciferase activity to the control reporter activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine EC50 or IC50 values.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a method to assess the direct binding of a compound to its target protein in a cellular environment.

Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. In CETSA, cells are treated with a compound and then heated. The soluble fraction of the target protein is then quantified. Increased thermal stability of the target protein in the presence of the compound indicates direct binding.[16][17]

Protocol Outline:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control and incubate to allow for compound entry and binding.

  • Heating: Heat the cell suspensions at a range of temperatures to create a melt curve. A typical duration is 3-5 minutes at each temperature.[18][19]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not denature the proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification: Analyze the amount of soluble target protein in the supernatant by methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

ERR Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

ERR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Modulator This compound (Agonist) / GSK5182 (Inverse Agonist) ERR ERRβ / ERRγ Modulator->ERR Binding ERR_nucleus ERRβ / ERRγ ERR->ERR_nucleus Translocation ERRE Estrogen-Related Receptor Response Element (ERRE) ERR_nucleus->ERRE Binds to DNA Coactivator Coactivator (e.g., PGC-1α) Coactivator->ERR_nucleus Recruited by Agonist (this compound) Corepressor Corepressor Corepressor->ERR_nucleus Recruited by Inverse Agonist (GSK5182) TargetGenes Target Gene Transcription (Metabolism, Mitochondrial Biogenesis) ERRE->TargetGenes Regulates

Caption: Simplified ERR signaling pathway modulation.

Caption: TR-FRET coactivator recruitment assay workflow.

CETSA_Workflow Cells Intact Cells Treat Treat with Compound or Vehicle Cells->Treat Heat Apply Heat Gradient Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Analysis Quantify Target Protein (e.g., Western Blot) Supernatant->Analysis MeltCurve Generate Thermal Melt Curve Analysis->MeltCurve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

This guide provides a comparative overview of this compound and other ERR modulators, supported by quantitative data and detailed experimental protocols. The provided visualizations of the ERR signaling pathway and common experimental workflows offer a clear understanding of the mechanisms and methodologies involved in the study of these compounds. For researchers in metabolic diseases and oncology, this information serves as a valuable resource for selecting the appropriate tools and designing experiments to further investigate the therapeutic potential of ERR modulators.

References

Independent Verification of Dual Agonism: A Comparative Template

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The compound "SR19881" could not be identified in publicly available scientific literature, patent databases, or conference proceedings. This suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed compound designation.

Therefore, this guide has been created as a template to fulfill the user's request for a specific content type and structure. It uses the well-characterized dual agonist Tirzepatide as an example to demonstrate the requested format for data presentation, experimental protocols, and visualizations. Researchers can adapt this framework for their internal data on this compound or other novel compounds.

Comparative Analysis of GIPR/GLP-1R Dual Agonism: Tirzepatide vs. Alternatives

This guide provides a comparative analysis of Tirzepatide, a dual agonist for the Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR) and Glucagon-Like Peptide-1 Receptor (GLP-1R), against other incretin-based therapies. The objective is to present data from independent studies that verify its dual agonism and compare its in vitro and in vivo efficacy to relevant alternatives.

Quantitative Comparison of In Vitro Receptor Agonism

The following table summarizes the in vitro potency of Tirzepatide and comparator molecules at the human GIPR and GLP-1R. The data is compiled from various independent studies to provide a comprehensive overview of their receptor activation profiles.

CompoundTarget ReceptorAssay TypeEC50 (nM)Reference
Tirzepatide hGIPRcAMP Accumulation0.02[1][2]
hGLP-1RcAMP Accumulation0.07[1][2]
Semaglutide hGIPRcAMP Accumulation>1000[3]
hGLP-1RcAMP Accumulation0.38[3]
Native GIP hGIPRcAMP Accumulation0.03[1]
hGLP-1RcAMP Accumulation>1000[1]
Native GLP-1 hGIPRcAMP Accumulation>1000[1]
hGLP-1RcAMP Accumulation0.05[1]

Key Experimental Protocols

Detailed methodologies are crucial for the independent verification and comparison of dual agonism. Below are representative protocols for key in vitro assays.

Cell Culture and Transfection

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. For receptor expression, cells are transiently transfected with plasmids encoding the human GLP-1 receptor or the human GIP receptor using a suitable transfection reagent like Lipofectamine 2000. Assays are typically performed 24-48 hours post-transfection.[4]

In Vitro cAMP Accumulation Assay

The agonistic activity of the compounds is determined by measuring the intracellular accumulation of cyclic AMP (cAMP).

  • Cell Plating: Transfected HEK293 cells are seeded into 96-well plates.

  • Assay Buffer: Cells are washed and incubated in an assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Compound Stimulation: Cells are stimulated with increasing concentrations of the test compounds (e.g., Tirzepatide, Semaglutide) or reference ligands (native GIP, native GLP-1) for 30 minutes at 37°C.

  • Detection: Intracellular cAMP levels are measured using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit or a Cisbio HTRF cAMP dynamic 2 kit. The signal is read on a plate reader compatible with the assay technology (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis: The concentration-response data are fitted to a four-parameter logistic equation to determine the EC50 values.[4][5]

Radioligand Binding Assay

Binding affinity is determined by the ability of a compound to displace a radiolabeled ligand from the receptor.

  • Membrane Preparation: Membranes are prepared from transfected HEK293 cells expressing either the hGLP-1R or hGIPR.

  • Assay Conditions: The assay is performed in a binding buffer containing the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., 125I-GLP-1(9-36)NH2 for GLP-1R or 125I-GIP for GIPR), and varying concentrations of the unlabeled competitor compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of GIPR/GLP-1R Dual Agonism

The following diagram illustrates the downstream signaling cascade initiated by the activation of GIPR and GLP-1R, both of which are G-protein coupled receptors that primarily signal through the Gαs subunit to increase intracellular cAMP.

GIPR_GLP1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tirzepatide Tirzepatide (Dual Agonist) GLP1R GLP-1R Tirzepatide->GLP1R Binds GIPR GIPR Tirzepatide->GIPR Binds Gs_alpha1 Gαs GLP1R->Gs_alpha1 Activates Gs_alpha2 Gαs GIPR->Gs_alpha2 Activates AC1 Adenylate Cyclase Gs_alpha1->AC1 Activates Gs_beta_gamma1 Gβγ cAMP1 cAMP AC1->cAMP1 Converts ATP1 ATP ATP1->AC1 PKA1 PKA cAMP1->PKA1 Activates Physiological_Effects Physiological Effects (e.g., Insulin Secretion) PKA1->Physiological_Effects AC2 Adenylate Cyclase Gs_alpha2->AC2 Activates Gs_beta_gamma2 Gβγ cAMP2 cAMP AC2->cAMP2 Converts ATP2 ATP ATP2->AC2 PKA2 PKA cAMP2->PKA2 Activates PKA2->Physiological_Effects Dual_Agonism_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Verification start Compound Synthesis (e.g., Tirzepatide) receptor_binding Receptor Binding Assays (GLP-1R & GIPR) start->receptor_binding functional_assays Functional Assays (cAMP Accumulation) start->functional_assays data_analysis Data Analysis (EC50, Ki calculation) receptor_binding->data_analysis selectivity_panel Receptor Selectivity Panel functional_assays->selectivity_panel animal_models Disease Models (e.g., db/db mice) functional_assays->animal_models functional_assays->data_analysis selectivity_panel->data_analysis pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd efficacy_studies Efficacy Studies (Glucose tolerance, Body weight) pk_pd->efficacy_studies comparison Comparison with Alternatives efficacy_studies->comparison data_analysis->comparison verification Verification of Dual Agonism comparison->verification

References

SR19881: A Comparative Performance Analysis Against Key ERR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of the ERRβ/γ dual agonist SR19881 benchmarked against other known Estrogen-Related Receptor (ERR) ligands. This document provides a quantitative comparison of functional activity and detailed experimental methodologies to support your research and development endeavors.

Introduction to Estrogen-Related Receptors (ERRs)

Estrogen-Related Receptors (ERRs) are a subgroup of orphan nuclear receptors, comprising three isoforms: ERRα, ERRβ, and ERRγ. These receptors play crucial roles in the regulation of cellular energy homeostasis, mitochondrial biogenesis, and metabolism. Their involvement in various physiological and pathological processes has made them attractive therapeutic targets for metabolic diseases, neurodegenerative disorders, and cancer. This guide focuses on the performance of this compound, a potent dual agonist of ERRβ and ERRγ, in comparison to other well-characterized ERR ligands, namely the pan-agonist SLU-PP-332 and the ERRβ/γ-selective agonist GSK4716.

Quantitative Performance Comparison: Functional Activity

The functional activity of ERR ligands is a critical measure of their performance, typically determined through cell-based reporter gene assays. The half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for inverse agonists indicate the potency of a compound. The following table summarizes the reported EC50 values for this compound and other key ERR agonists across the three ERR isoforms.

CompoundTypeERRα EC50 (nM)ERRβ EC50 (nM)ERRγ EC50 (nM)Reference
This compound Dual AgonistNot Reported630390[1][2][3]
SLU-PP-332 Pan-Agonist98230430[3][4]
GSK4716 ERRβ/γ Agonist>5000>50001200[4]

Experimental Methodologies

The following are detailed protocols for key experiments typically used to characterize the performance of ERR ligands.

Cell-Based Reporter Gene Assay for Functional Activity (EC50/IC50 Determination)

This assay measures the ability of a compound to activate or inhibit the transcriptional activity of an ERR isoform.

1. Principle: HEK293 cells are co-transfected with plasmids encoding a full-length ERR isoform (α, β, or γ) and a luciferase reporter gene under the control of an ERR response element (ERRE). When an agonist binds to the ERR, it promotes the transcription of the luciferase gene, leading to an increase in light emission upon addition of a substrate. Conversely, an inverse agonist will decrease the basal luciferase activity.

2. Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Expression plasmids for full-length human ERRα, ERRβ, and ERRγ

  • Luciferase reporter plasmid containing multiple copies of an ERRE upstream of the luciferase gene

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds (this compound, SLU-PP-332, GSK4716) and control ligands

  • Luciferase assay system (e.g., Promega ONE-Glo™)

  • Luminometer

3. Procedure:

  • Cell Seeding: Seed HEK293 cells in 96-well plates at a density that allows for optimal transfection and cell health.

  • Transfection: Co-transfect the cells with the appropriate ERR expression plasmid and the ERRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control where applicable.

  • Incubation: Incubate the plates for an additional 24 hours to allow for ligand-induced changes in luciferase expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the instructions of the luciferase assay system.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Radioligand Binding Assay for Binding Affinity (Kd/Ki Determination)

This assay directly measures the affinity of a ligand for its receptor.

1. Principle: A radiolabeled ligand with known high affinity for the ERR isoform is incubated with a source of the receptor (e.g., cell membranes or purified protein). The binding of the radioligand is then competed with increasing concentrations of an unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound.

2. Materials:

  • Source of ERR protein (e.g., membranes from cells overexpressing the receptor or purified recombinant protein)

  • Radiolabeled ligand (e.g., [3H]-4-hydroxytamoxifen for ERRγ)

  • Unlabeled test compounds (this compound, SLU-PP-332, GSK4716)

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail

  • Scintillation counter

3. Procedure:

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand and the ERR protein source with increasing concentrations of the unlabeled test compound. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled competitor).

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating for a predetermined time at a specific temperature.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the receptor-bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visual representations of key pathways and workflows provide a clearer understanding of the underlying mechanisms and experimental designs.

ERR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Ligand Ligand ERR ERR Ligand->ERR Binds Co-activator Co-activator ERR->Co-activator Recruits ERRE ERRE ERR->ERRE Co-activator->ERRE Binds to Target Genes Target Genes ERRE->Target Genes Transcription Metabolic Effects Metabolic Effects Target Genes->Metabolic Effects

Caption: Agonist activation of the ERR signaling pathway.

Reporter_Assay_Workflow Seed Cells Seed Cells Transfect Plasmids Transfect Plasmids Seed Cells->Transfect Plasmids Treat with Ligands Treat with Ligands Transfect Plasmids->Treat with Ligands Incubate Incubate Treat with Ligands->Incubate Measure Luciferase Measure Luciferase Incubate->Measure Luciferase Data Analysis Data Analysis Measure Luciferase->Data Analysis

Caption: Workflow for a cell-based reporter gene assay.

Binding_Assay_Workflow Incubate Receptor, Radioligand & Competitor Incubate Receptor, Radioligand & Competitor Filterto Separate Bound/Free Filterto Separate Bound/Free Incubate Receptor, Radioligand & Competitor->Filterto Separate Bound/Free Wash Filters Wash Filters Filterto Separate Bound/Free->Wash Filters Scintillation Counting Scintillation Counting Wash Filters->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Caption: Workflow for a radioligand binding assay.

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide a comprehensive framework for the safe and compliant disposal of laboratory chemical waste, including materials designated as SR19881. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance.

I. Pre-Disposal Safety and Handling

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical. The SDS provides critical information regarding hazards, handling, and emergency procedures.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to:

  • Permeation-resistant gloves

  • Safety glasses or goggles

  • Face shield, if necessary

  • Lab coat

Handling Precautions:

  • Handle chemicals in a well-ventilated area, such as a fume hood.

  • Avoid breathing vapors, mists, or dust.

  • Prevent contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[2]

II. Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are the foundational steps for safe disposal.

  • Identify Waste Characteristics: Determine if the waste is hazardous based on the following characteristics:

    • Ignitability: Liquids with a flashpoint less than 140°F, solids that can spontaneously combust, oxidizing materials, and ignitable compressed gases.[3]

    • Corrosivity: Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[3]

    • Reactivity: Materials that are unstable, react violently with water, or generate toxic gases when mixed with water.[3]

    • Toxicity: Harmful or fatal if ingested or absorbed.

  • Segregate Incompatible Wastes: Never mix incompatible chemicals. Store them in separate, designated areas with physical barriers or secondary containment to prevent accidental mixing.[4][5] Common segregation categories include:

    • Halogenated and non-halogenated solvents[6]

    • Acids and bases

    • Oxidizers and flammable materials

    • Water-reactive chemicals

    • Cyanide and sulfide-bearing wastes[3]

III. Waste Container Selection and Labeling

The integrity and clear communication of waste containers are crucial for safety and compliance.

Container Requirements:

  • Use containers that are chemically compatible with the waste they are holding.[4][5]

  • Ensure containers are in good condition, free from leaks or damage, and have a secure, screw-on cap.[4][7]

  • Leave 1-2 inches of headspace in liquid waste containers to allow for vapor expansion.[8]

  • Keep waste containers closed at all times, except when adding waste.[3][6]

Labeling: Properly label all waste containers as soon as waste is added.[6] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (no abbreviations or formulas)

  • The approximate percentages of each component

  • The specific hazards (e.g., flammable, corrosive, toxic)[5]

  • The name of the Principal Investigator (PI) or responsible person[6]

  • The accumulation start date (the date the first drop of waste was added)[5]

IV. On-Site Accumulation and Storage

Laboratories must manage the accumulation of hazardous waste in designated Satellite Accumulation Areas (SAAs).

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[3][4]

  • A maximum of 55 gallons of hazardous waste and/or 1 quart of acutely toxic waste can be accumulated in an SAA.[3][6]

  • Store waste containers in secondary containment to prevent spills from reaching drains.[6]

  • Maintain good ventilation in the storage area.[5]

  • Regularly inspect the SAA for leaks, proper labeling, and container integrity.[4]

V. Disposal Procedures

Never dispose of hazardous chemical waste down the sink or in the regular trash. [4][9]

  • Request a Pickup: Once a waste container is full or has reached its accumulation time limit, schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain detailed records of all hazardous waste generated, stored, and disposed of. This is a regulatory requirement.[5]

Empty Container Disposal:

  • A container that held a hazardous waste can be disposed of as regular trash only after it has been thoroughly emptied, with all possible material removed.[9]

  • Containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7][9][10]

  • Before discarding an empty container in the regular trash, the label must be defaced or removed, and the cap should be taken off.[6][9]

Quantitative Data Reference Table

The following table provides an example of the types of quantitative data that should be identified from a chemical's Safety Data Sheet (SDS) to inform proper handling and disposal procedures.

PropertyExample Value (for a hypothetical flammable solvent)Significance for Disposal
Flash Point 23°C (73°F)Indicates the temperature at which the liquid gives off enough vapor to ignite. A low flash point signifies a high fire hazard, requiring storage away from ignition sources.
pH Not ApplicableFor aqueous solutions, a pH ≤ 2 or ≥ 12.5 indicates corrosive waste, which must be segregated from other waste types.
Boiling Point 78°C (172°F)A low boiling point indicates high volatility. Waste should be kept in tightly sealed containers in a well-ventilated area.
Specific Gravity 0.789 g/cm³Indicates if the substance is lighter or heavier than water. This is important for spill cleanup procedures.
Vapor Density 1.6 (Air = 1)Vapors are heavier than air and can accumulate in low-lying areas, increasing the risk of ignition or exposure.
LD50 (Oral, Rat) 7,060 mg/kgLethal Dose, 50%. A measure of acute toxicity. A lower value indicates higher toxicity, requiring more stringent handling precautions.
PEL (OSHA) 1000 ppmPermissible Exposure Limit. The maximum allowable concentration in the workplace air over an 8-hour workday.

Experimental Protocols and Workflows

The proper disposal of chemical waste follows a strict protocol to ensure safety and compliance. The workflow below illustrates the key decision points and steps from waste generation to final disposal.

Chemical Waste Disposal Workflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Accumulation & Storage cluster_3 Disposal A Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B C Determine Waste Characteristics (Ignitable, Corrosive, Reactive, Toxic) B->C D Select Compatible Waste Container C->D E Segregate Incompatible Wastes D->E F Properly Label Container (Contents, Hazards, Date) E->F H Store in Designated Satellite Accumulation Area (SAA) F->H G Container Full or Time Limit Reached? G->H No J Schedule Waste Pickup with EHS G->J Yes I Regularly Inspect SAA H->I I->G K Maintain Disposal Records J->K L Licensed Vendor Disposes of Waste J->L

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Logistical Information for Handling SR19881

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or handling information for a compound designated "SR19881" is publicly available. The following guidance is a template based on standard laboratory safety protocols for handling potentially hazardous chemical compounds. Researchers, scientists, and drug development professionals must consult the specific SDS for any chemical they are handling and perform a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to ensure the safety of laboratory personnel when handling chemical substances. The level of protection required depends on the toxicity, physical properties, and the experimental procedure involving the compound.

Eye and Face Protection:

  • Safety Glasses: Should be worn at all times in the laboratory to protect against minor splashes and projectiles.

  • Chemical Goggles: Required when there is a risk of significant splashes or when working with volatile substances.

  • Face Shield: Should be used in conjunction with chemical goggles when there is a high risk of splashes or when handling highly corrosive or toxic materials.

Hand Protection:

  • Gloves: The choice of glove material is crucial and must be based on the chemical compatibility with this compound. Common laboratory gloves include nitrile, latex, and neoprene. It is imperative to check the breakthrough time and permeation rate of the specific glove material against the chemical or its solvent. Double gloving is recommended when handling highly toxic compounds.

Respiratory Protection:

  • Fume Hood: All work with this compound that may generate dust, aerosols, or vapors should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Respirators: If work cannot be confined to a fume hood, a NIOSH-approved respirator with the appropriate cartridge for organic vapors or particulates may be necessary. A formal respiratory protection program, including fit testing, is required in such cases.

Skin and Body Protection:

  • Laboratory Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

  • Chemical-Resistant Apron: May be required for procedures involving large quantities of hazardous liquids.

  • Full-Body Protection: Disposable coveralls may be necessary when there is a high risk of skin contact.

  • Footwear: Closed-toe shoes are mandatory in all laboratory settings.

Summary of Personal Protective Equipment

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side shields, chemical goggles, face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Respiratory Protection Chemical fume hood, NIOSH-approved respirator (if needed)
Skin/Body Protection Laboratory coat, chemical-resistant apron, disposable coveralls

Handling and Storage

Handling:

  • Always handle this compound within a designated area, such as a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Use non-sparking tools if the substance is flammable.

  • Ensure adequate ventilation.

Storage:

  • Store this compound in a tightly closed, labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Consult the Safety Data Sheet for specific storage temperature requirements.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation:

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Collect all this compound waste in appropriately labeled containers.

  • Store waste containers in a designated satellite accumulation area.

  • Follow your institution's hazardous waste disposal procedures for pickup and final disposal by a licensed contractor.

Visualizations

PPE_Selection_Workflow Diagram 1: PPE Selection and Use Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_use PPE Use and Disposal A Identify Hazards of this compound (Toxicity, Flammability, etc.) B Evaluate Experimental Procedure (Scale, Duration, Aerosol Generation) A->B C Select Eye/Face Protection (Goggles, Face Shield) B->C D Select Hand Protection (Chemical-Resistant Gloves) B->D E Select Respiratory Protection (Fume Hood, Respirator) B->E F Select Body Protection (Lab Coat, Apron) B->F G Don PPE Before Handling this compound C->G D->G E->G F->G H Handle this compound Following Protocol G->H I Doff PPE and Dispose of as Hazardous Waste H->I

Diagram 1: PPE Selection and Use Workflow

Experimental_Workflow Diagram 2: General Experimental Workflow A Prepare Stock Solution of this compound in Fume Hood B Treat Cells/Tissue with this compound A->B C Incubate for a Defined Period B->C D Lyse Cells/Homogenize Tissue C->D E Perform Downstream Analysis (e.g., Western Blot, qPCR) D->E F Data Analysis and Interpretation E->F

Diagram 2: General Experimental Workflow

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.